8-Hydroxy Amoxapine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNOKXUZTYVGO-YEBVBAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 8-Hydroxy Amoxapine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Hydroxy Amoxapine-d8 (B563610), a deuterated active metabolite of the antidepressant drug Amoxapine. The strategic incorporation of deuterium (B1214612) can offer significant advantages in drug development by improving metabolic stability and pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed characterization methodologies, and expected analytical data for this stable isotope-labeled compound.
Introduction
Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, is metabolized in vivo to several active metabolites, with 8-Hydroxy Amoxapine being one of the most significant.[1] The deuteration of drug molecules, a process of replacing hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in pharmaceutical research to enhance drug properties such as metabolic stability and half-life.[2][3] 8-Hydroxy Amoxapine-d8, with a chemical formula of C17H8D8ClN3O2, is the deuterated analog of 8-Hydroxy Amoxapine where the eight hydrogen atoms on the piperazine (B1678402) ring have been replaced by deuterium.[4] This guide details a feasible synthetic pathway and the analytical techniques required for its comprehensive characterization.
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process commencing with the synthesis of the deuterated piperazine moiety, followed by its coupling to the dibenzoxazepine core, and concluding with the hydroxylation of the amoxapine-d8 intermediate.
Synthesis of Piperazine-d8
The synthesis of the deuterated piperazine ring is a critical first step. A common method involves the reduction of a suitable precursor with a deuterium source.
Experimental Protocol: Synthesis of Piperazine-d8
-
Reaction Setup: A solution of 1,4-ditosyl-2,3,5,6-tetraketomorpholine in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Reduction: The solution is cooled to 0°C, and a solution of lithium aluminum deuteride (B1239839) (LiAlD4) in THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and then refluxed for 12 hours.
-
Work-up: The reaction mixture is cooled, and excess LiAlD4 is quenched by the sequential addition of D2O, 15% sodium hydroxide (B78521) solution, and then more D2O.
-
Purification: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation or crystallization to yield piperazine-d8.
Synthesis of Amoxapine-d8
The deuterated piperazine is then coupled with the dibenzoxazepine core structure.
Experimental Protocol: Synthesis of Amoxapine-d8
-
Reaction Setup: In a round-bottom flask, 2-chloro-11-oxo-10,11-dihydrodibenzo[b,f][2][5]oxazepine is dissolved in an appropriate solvent such as toluene.
-
Coupling Reaction: Piperazine-d8 and a suitable catalyst (e.g., a Lewis acid such as titanium tetrachloride) are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude Amoxapine-d8 is purified by column chromatography.
Hydroxylation of Amoxapine-d8 to this compound
The final step is the regioselective hydroxylation of the Amoxapine-d8 molecule at the 8-position of the aromatic ring. This can be achieved through a chemical or enzymatic process that mimics the in vivo metabolism.
Experimental Protocol: Hydroxylation of Amoxapine-d8
-
Reaction Setup: Amoxapine-d8 is dissolved in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.
-
Hydroxylation: A regioselective hydroxylating agent, such as a cytochrome P450 enzyme mimic (e.g., a manganese porphyrin complex with an oxygen donor like iodosylbenzene), is added to the solution. Alternatively, a microbial fermentation system known to express CYP2D6 could be employed.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature, and its progress is monitored by high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, the product is extracted and purified using preparative HPLC to yield this compound.
Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Characterization of this compound
A combination of spectroscopic techniques is essential for the comprehensive characterization and confirmation of the structure and isotopic purity of the synthesized this compound.[5]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Acquisition: The analysis is performed in positive ion mode, and the mass spectrum is acquired over a relevant m/z range.
| Parameter | Expected Value for this compound |
| Chemical Formula | C17H8D8ClN3O2 |
| Monoisotopic Mass | 337.1429 u |
| [M+H]+ | 338.1507 m/z |
Table 1: Expected Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the position and extent of deuterium incorporation. Both ¹H NMR and ²H NMR are employed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR: The ¹H NMR spectrum is acquired to observe the disappearance of signals corresponding to the protons on the piperazine ring.
-
²H NMR: The ²H NMR spectrum is acquired to directly observe the signals of the deuterium atoms on the piperazine ring.
| Technique | Expected Observations for this compound |
| ¹H NMR | Absence of signals in the region corresponding to the piperazine ring protons (typically around 2.5-3.5 ppm). Signals for the aromatic and other non-deuterated protons will be present. |
| ²H NMR | Presence of a signal or signals in the region corresponding to the chemical shift of the piperazine ring deuterons. |
| ¹³C NMR | The carbon signals of the deuterated piperazine ring will show characteristic splitting patterns (e.g., triplets for -CD2- groups) due to C-D coupling. |
Table 2: Expected NMR Spectroscopy Data for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).
| Parameter | Expected Result |
| Purity | ≥ 98% |
| Retention Time | A single major peak corresponding to this compound. |
Table 3: Expected HPLC Purity Data for this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Conclusion
The synthesis and characterization of this compound represent a significant undertaking in the field of medicinal chemistry and drug metabolism studies. The proposed synthetic route provides a viable pathway for obtaining this deuterated metabolite, and the detailed characterization protocols ensure its structural integrity and isotopic purity. The availability of well-characterized this compound is invaluable for pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis and enabling a deeper understanding of the metabolic fate of Amoxapine. This technical guide serves as a foundational resource for researchers engaged in the development and analysis of deuterated pharmaceuticals.
References
A Technical Guide to the Physicochemical Properties of Deuterated Amoxapine Metabolites
Introduction
Amoxapine (B1665473) is a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class, utilized in the treatment of major depressive disorder, including reactive and psychotic depression.[1][2][3] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506), and also exhibits dopamine (B1211576) receptor antagonism.[1][4] Like many pharmaceuticals, amoxapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form active metabolites, principally 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[2][5]
In modern medicinal chemistry, the strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, has emerged as a key strategy for optimizing drug pharmacokinetics.[6][7] This modification can significantly alter metabolic rates due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[8][9] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved metabolic stability, longer half-life, and a more favorable safety profile.[6][10]
This technical guide provides a comprehensive overview of the known physicochemical properties of amoxapine's primary metabolites and explores the anticipated effects of deuteration. Due to the proprietary nature of drug development, specific experimental data on deuterated amoxapine metabolites is not widely available in public literature. Therefore, this document synthesizes established principles of medicinal chemistry with available data on the non-deuterated parent compounds to provide a predictive framework for researchers.
Metabolic Pathways of Amoxapine
Amoxapine is almost completely absorbed and metabolized in the liver.[1][11] The primary metabolic pathway is aromatic hydroxylation, catalyzed by the CYP2D6 enzyme system, leading to the formation of two major active metabolites: 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[5][12] The 8-hydroxy metabolite is generally considered the major metabolite, with a significantly longer half-life than both the parent drug and the 7-hydroxy metabolite.[5][13]
The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
The rationale for developing deuterated pharmaceuticals is grounded in the kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.[8][9]
For drugs like amoxapine that are metabolized by cytochrome P450 enzymes, which often involves hydrogen atom abstraction, deuteration at these "metabolic soft spots" can significantly slow down their breakdown.[10][14] The potential benefits include:
-
Improved Metabolic Stability: A decreased rate of metabolism leads to a longer plasma half-life.
-
Reduced Patient Dosing: Longer half-life can permit less frequent dosing, improving patient compliance.
-
Lowered Therapeutic Dose: Enhanced stability may allow for lower doses to achieve the same therapeutic effect, potentially reducing side effects.
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, reducing the formation of undesirable or toxic byproducts.[6]
Physicochemical Properties of Amoxapine Metabolites
While specific quantitative data for the physicochemical properties of deuterated amoxapine metabolites are not publicly available, we can infer their expected characteristics based on the non-deuterated structures and the principles of deuteration. Equilibrium properties such as pKa, logP, and solubility are not expected to change significantly with deuterium substitution. The most profound impact of deuteration is on kinetic properties, namely metabolic stability and half-life.
| Property | Amoxapine (Parent Drug) | 7-Hydroxy-Amoxapine | 8-Hydroxy-Amoxapine | Expected Impact of Deuteration on Metabolites |
| Molecular Formula | C₁₇H₁₆ClN₃O | C₁₇H₁₆ClN₃O₂ | C₁₇H₁₆ClN₃O₂ | Addition of Deuterium atoms (e.g., C₁₇H₁₅DClN₃O₂) |
| Molar Mass ( g/mol ) | 313.79 | 329.79 | 329.79 | Increased relative to non-deuterated metabolite |
| pKa | Data not available | Data not available | Data not available | Negligible change expected |
| logP (Lipophilicity) | Data not available | Lower than parent drug due to added hydroxyl group | Lower than parent drug due to added hydroxyl group | Negligible change expected |
| Aqueous Solubility | Sparingly soluble | Higher than parent drug due to increased polarity | Higher than parent drug due to increased polarity | Negligible change expected |
| Metabolic Half-life | ~8 hours[5] | ~6.5 hours[1] | ~30 hours[5] | Significantly increased due to the KIE |
Key Signaling Pathways for Amoxapine
Amoxapine's therapeutic effect is multifactorial. As a tricyclic antidepressant (TCA), it potently inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT) at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][11][12] Uniquely among many TCAs, amoxapine and its 7-hydroxy metabolite also act as antagonists at postsynaptic dopamine D2 receptors, contributing a neuroleptic (antipsychotic) dimension to its activity profile.[4][5]
Experimental Protocols
The characterization of deuterated metabolites requires a systematic workflow involving synthesis, purification, and physicochemical analysis.
General Workflow for Synthesis and Analysis
The development and characterization process begins with the chemical synthesis of the deuterated parent compound, followed by its metabolic conversion (or direct synthesis of deuterated metabolites). Subsequent steps involve rigorous purification and structural confirmation before physicochemical properties are determined.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter influencing a drug's solubility and absorption. Potentiometric titration is a reliable method for its determination.[15][16]
-
Preparation: A precise amount of the metabolite is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[16]
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Titration: The solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then titrated into the solution in small, precise increments.[16]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.[17] The experiment is repeated multiple times to ensure reproducibility.[15]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is essential for predicting membrane permeability and absorption. The shake-flask method is the traditional gold standard.[18]
-
System Preparation: A two-phase system of n-octanol and water (or a suitable buffer, e.g., pH 7.4) is prepared and mutually saturated by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the metabolite is dissolved in one of the phases. This solution is then added to a volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
Separation & Quantification: The layers are allowed to separate completely. The concentration of the metabolite in each phase is then accurately measured using a suitable analytical technique, such as HPLC-UV or LC-MS.[19]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18]
Aqueous Solubility Determination (Kinetic Solubility Assay)
Solubility is crucial for drug delivery and bioavailability. Kinetic solubility assays are high-throughput methods often used in early drug discovery.[20][21][22]
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a microtiter plate.[22]
-
Incubation & Precipitation: The solution is mixed and incubated for a short period (e.g., 1-2 hours). If the compound's solubility limit is exceeded, it will precipitate out of the solution.[20]
-
Detection: The amount of precipitation is measured. A common method is nephelometry, which measures light scattering caused by the insoluble particles.[20] Alternatively, the solution can be filtered to remove precipitate, and the concentration of the remaining dissolved compound is quantified by UV spectroscopy or LC-MS.[23]
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Conclusion
The deuteration of amoxapine's primary metabolites, 7-hydroxy-amoxapine and 8-hydroxy-amoxapine, represents a promising strategy for enhancing the therapeutic profile of the parent drug. While deuteration is not expected to significantly alter fundamental physicochemical properties like pKa or logP, its impact on metabolic stability via the kinetic isotope effect is profound. By slowing the rate of CYP2D6-mediated metabolism, deuterated metabolites are predicted to exhibit a significantly longer half-life. This could translate into a more stable pharmacokinetic profile, potentially allowing for reduced dosing frequency and improved patient outcomes. The experimental protocols outlined in this guide provide a standardized framework for the synthesis and rigorous characterization of these next-generation compounds, enabling researchers to validate these predictions and advance the development of improved antidepressant therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amoxapine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 5. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amoxapine [glowm.com]
- 12. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. youtube.com [youtube.com]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Aqueous Solubility Assay - Enamine [enamine.net]
The Gold Standard: 8-Hydroxy Amoxapine-d8 as an Internal Standard in Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving reliable data. This guide provides a detailed examination of the mechanism of action and application of 8-Hydroxy Amoxapine-d8 as an internal standard for the quantification of its parent analyte, 8-Hydroxy Amoxapine (B1665473), a major active metabolite of the antidepressant drug Amoxapine.[1][2]
The Core Principle: Mitigating Variability in Quantitative Analysis
LC-MS/MS is a highly sensitive technique, but it is susceptible to variations that can arise during sample preparation and analysis.[3] An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample at the beginning of the workflow.[4] Its purpose is to normalize the response of the analyte of interest, thereby compensating for potential inconsistencies.[5][6]
This compound is an ideal internal standard for 8-Hydroxy Amoxapine because it is chemically identical, with the exception of eight hydrogen atoms being replaced by their heavier, stable isotope, deuterium. This subtle mass difference is key—it allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring their physicochemical behaviors are nearly indistinguishable.[7][8]
The core mechanism of action for this compound as an internal standard is to mimic the behavior of the native 8-Hydroxy Amoxapine throughout the entire analytical process. This includes:
-
Extraction Recovery: Losses during sample extraction procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), will affect both the analyte and the deuterated internal standard to the same degree.[5]
-
Chromatographic Co-elution: Both compounds will have virtually identical retention times when co-injected onto an HPLC column, meaning they experience the same chromatographic conditions and potential matrix effects at the same time.
-
Ionization Efficiency: Matrix components in biological samples (e.g., plasma, serum) can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Because the deuterated internal standard co-elutes with the analyte, it experiences the same ionization effects, allowing for accurate correction.[3][8]
By measuring the ratio of the analyte's peak area to the internal standard's peak area, a reliable quantification can be achieved, as this ratio remains stable even if the absolute signal intensities fluctuate.[7]
Experimental Protocol: Quantification of 8-Hydroxy Amoxapine in Human Plasma
The following is a representative, detailed methodology for the quantification of 8-Hydroxy Amoxapine in human plasma using this compound as an internal standard, based on typical validated LC-MS/MS methods for amoxapine and its metabolites.[7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 20 µL of working internal standard solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Load the entire sample onto a conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: Sciex API 5500 Triple Quadrupole or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitored in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated bioanalytical method for 8-Hydroxy Amoxapine.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 8-Hydroxy Amoxapine | 330.1 | 215.1 | 150 | 25 |
| This compound | 338.1 | 223.1 | 150 | 25 |
Table 2: Calibration Curve and Validation Parameters
| Parameter | Value |
| Calibration Curve Range | 0.05 - 50.0 ng/mL[7] |
| Regression Model | Weighted (1/x²) linear regression[7] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7] |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ)[7] |
| Inter-day Precision (% CV) | < 15% (< 20% at LLOQ)[7] |
| Mean Extraction Recovery | > 80%[7] |
Visualizing the Workflow and Mechanism
The following diagrams illustrate the logical flow of the analytical process and the core principle of using a deuterated internal standard.
Caption: Bioanalytical workflow for 8-Hydroxy Amoxapine quantification.
References
- 1. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues [mdpi.com]
- 3. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Amoxapine to 8-Hydroxyamoxapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 8-hydroxyamoxapine (B25638) from the tricyclic antidepressant amoxapine (B1665473). This document details the enzymatic processes, quantitative pharmacokinetic parameters, and the experimental methodologies used to elucidate this critical biotransformation.
Executive Summary
Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes extensive hepatic metabolism to form two primary active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. The 8-hydroxy metabolite is of particular interest due to its significant pharmacological activity and longer half-life compared to the parent drug. The primary enzyme responsible for the conversion of amoxapine to 8-hydroxyamoxapine is Cytochrome P450 2D6 (CYP2D6), with a potential minor contribution from CYP3A4. This conversion occurs via aromatic hydroxylation. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safe and effective use of amoxapine.
The Metabolic Pathway: From Amoxapine to 8-Hydroxyamoxapine
The principal metabolic transformation of amoxapine is the hydroxylation of the aromatic ring system. This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6, located in the liver.[1][2] The hydroxylation at the 8th position results in the formation of 8-hydroxyamoxapine, a major and pharmacologically active metabolite.[1][3]
The reaction is a Phase I metabolic process known as aromatic hydroxylation. This process involves the formation of a highly reactive arene oxide intermediate, which then undergoes a rearrangement, known as the NIH shift, to yield the hydroxylated product.
Enzymatic Involvement
The conversion of amoxapine to its hydroxylated metabolites is predominantly mediated by the cytochrome P450 enzyme system.
-
Primary Enzyme: CYP2D6 : This enzyme is the main catalyst for the 8-hydroxylation of amoxapine.[1][2] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes, such as "poor metabolizers," who may have higher plasma concentrations of amoxapine.[4]
-
Secondary Enzyme: CYP3A4 : Some evidence suggests a minor role for CYP3A4 in the metabolism of amoxapine.[5]
The following diagram illustrates the metabolic conversion of amoxapine to 8-hydroxyamoxapine.
Quantitative Pharmacokinetic Data
The pharmacokinetics of amoxapine and its primary metabolite, 8-hydroxyamoxapine, have been characterized in human subjects. The following tables summarize key quantitative data.
| Parameter | Amoxapine | 8-Hydroxyamoxapine | Reference(s) |
| Time to Peak (Tmax) | ~90 minutes | 1 to 3 hours | [1][6] |
| Biological Half-life (t½) | ~8 hours | ~30 hours | [1][7] |
| Plasma Protein Binding | ~90% | Not specified | [1][7] |
Table 1: Pharmacokinetic Parameters of Amoxapine and 8-Hydroxyamoxapine.
| Enzyme | Inhibition Constant (Ki) of Amoxapine | Substrate (for inhibition assay) | Reference(s) |
| CYP2D6 | 25.4 µM | Dextromethorphan | [5][8] |
| CYP3A4 | 41.3 µM | Testosterone | [5][8] |
Table 2: In Vitro Enzyme Inhibition Data for Amoxapine.
Experimental Protocols
The study of amoxapine metabolism typically involves in vitro experiments using human liver microsomes and analytical techniques such as high-pressure liquid chromatography (HPLC).
In Vitro Metabolism of Amoxapine in Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic conversion of amoxapine to 8-hydroxyamoxapine using human liver microsomes.
Objective: To quantify the formation of 8-hydroxyamoxapine from amoxapine in the presence of human liver microsomes.
Materials:
-
Amoxapine
-
8-hydroxyamoxapine standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard for HPLC analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, amoxapine (at various concentrations to determine kinetics), and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the HPLC mobile phase.
-
HPLC Analysis: Analyze the sample using a validated HPLC method to quantify the amount of 8-hydroxyamoxapine formed.
High-Pressure Liquid Chromatography (HPLC) Method for Amoxapine and 8-Hydroxyamoxapine
This protocol outlines a typical HPLC method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile and a buffer (e.g., potassium phosphate) at a specific ratio. The pH is adjusted as needed.
Detection:
-
UV detection at a wavelength of approximately 254 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of amoxapine and 8-hydroxyamoxapine to generate a standard curve for quantification.
-
Sample Injection: Inject a fixed volume of the prepared sample from the in vitro metabolism study onto the HPLC column.
-
Chromatographic Separation: Elute the compounds from the column using the mobile phase at a constant flow rate.
-
Detection and Quantification: Monitor the eluent at the specified UV wavelength. Identify the peaks corresponding to amoxapine and 8-hydroxyamoxapine based on their retention times compared to the standards. Quantify the concentrations based on the peak areas and the standard curve.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Conclusion
The metabolic conversion of amoxapine to 8-hydroxyamoxapine is a well-defined pathway predominantly mediated by the CYP2D6 enzyme. The resulting metabolite, 8-hydroxyamoxapine, is a significant contributor to the overall pharmacological effect of the drug. The information presented in this guide, including the quantitative data and experimental protocols, provides a solid foundation for researchers and professionals in the field of drug development and metabolism. A thorough understanding of this pathway is essential for optimizing therapeutic outcomes and minimizing adverse effects associated with amoxapine treatment.
References
- 1. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
Chemical structure and purity analysis of 8-Hydroxy Amoxapine-d8
An In-depth Technical Guide to the Chemical Structure and Purity Analysis of 8-Hydroxy Amoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a deuterium-labeled internal standard essential for the accurate quantification of 8-Hydroxy Amoxapine in biological matrices. 8-Hydroxy Amoxapine is a primary active metabolite of the antidepressant drug Amoxapine, contributing significantly to its overall pharmacological effect.[1] The use of a stable, isotopically labeled internal standard like this compound is critical for correcting variations in sample processing and instrument response in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3]
Chemical Structure and Properties
This compound is structurally identical to 8-Hydroxy Amoxapine, except that eight hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium (B1214612) atoms.[4] This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the compound's chemical or chromatographic properties.[3]
Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][5][6]oxazepin-8-ol[4] |
| CAS Number | 1189505-24-5[4] |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂[4] |
| Molecular Weight | 337.83 g/mol [4] |
| Parent Compound | 8-Hydroxy Amoxapine (CAS: 61443-78-5)[7][8] |
Caption: Chemical structure of this compound.
Metabolic Pathway of Parent Compound
8-Hydroxy Amoxapine is formed in vivo through the metabolic hydroxylation of Amoxapine. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies where the deuterated standard is employed.
Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.
Purity and Identity Analysis
Ensuring the chemical and isotopic purity of a deuterated standard is paramount for its use in quantitative bioanalysis. A multi-technique approach is required for comprehensive characterization.[9]
Analytical Workflow
The typical workflow for the complete characterization of a deuterated standard involves chromatographic separation for chemical purity assessment, followed by mass spectrometry and NMR for identity, isotopic enrichment, and structural confirmation.
Caption: General workflow for purity and identity analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the chemical purity of the standard by separating it from any non-labeled precursors, synthetic intermediates, or degradation products.[5][10][11]
Protocol for Chemical Purity Assessment:
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 10 mM Ammonium Acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard in methanol (B129727) to a final concentration of 1 mg/mL.
-
Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Table 1: Representative HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 4.2 | 0.08 | Impurity/Degradant |
| 2 | 7.5 | 99.85 | This compound |
| 3 | 9.1 | 0.07 | Impurity |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the deuterated compound and, crucially, to determine its isotopic purity (or deuterium enrichment).
Protocol for Identity and Isotopic Purity:
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Utilize the same HPLC conditions as described in section 3.1 to ensure chromatographic compatibility.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Analysis: Perform a full scan analysis over a mass range of m/z 100-500.
-
Data Analysis:
-
Confirm the presence of the protonated molecular ion [M+H]⁺.
-
Determine isotopic enrichment by comparing the ion intensity of the fully deuterated species (d8) to the intensities of partially deuterated (d1-d7) and unlabeled (d0) species. High isotopic purity (typically >98%) is desired.[3]
-
Table 2: Representative Mass Spectrometry Data
| Parameter | Expected Value | Observed Value |
|---|---|---|
| Molecular Ion [M+H]⁺ | m/z 338.18 | m/z 338.19 |
| Unlabeled [M+H]⁺ (d0) | m/z 330.12 | < 0.1% |
| Isotopic Enrichment (d8) | > 98% | 99.2% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation and verifies the specific locations of the deuterium atoms. A combination of proton (¹H) and deuterium (²H) NMR is employed.[6][13]
Protocol for Structural Confirmation:
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆.[14]
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the piperazine ring protons should be significantly diminished or absent, confirming successful deuteration at these positions.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum. This spectrum will show signals corresponding to the deuterium atoms on the piperazine ring, providing direct evidence of their presence and location.[6][13]
Table 3: Representative NMR Spectroscopy Data Summary
| Nucleus | Region | Expected Observation | Result |
|---|---|---|---|
| ¹H NMR | ~2.5-3.5 ppm (Piperazine) | Signal intensity reduced by >98% | Confirmed |
| ¹H NMR | ~6.8-7.5 ppm (Aromatic) | Intact aromatic proton signals | Confirmed |
| ²H NMR | ~2.5-3.5 ppm (Piperazine) | Strong signals corresponding to D on piperazine | Confirmed |
Conclusion
The comprehensive analysis of this compound using orthogonal techniques—HPLC for chemical purity, LC-MS for identity and isotopic enrichment, and NMR for structural confirmation—is essential to qualify it as a reliable internal standard. This rigorous characterization ensures the accuracy and reproducibility of pharmacokinetic and other quantitative studies involving the critical metabolite, 8-Hydroxy Amoxapine.
References
- 1. 8-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scbt.com [scbt.com]
- 5. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 8-Hydroxyamoxapine | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. myuchem.com [myuchem.com]
The Discovery of Amoxapine Metabolites in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical discovery and characterization of amoxapine (B1665473) metabolites. Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes extensive metabolism, leading to the formation of pharmacologically relevant compounds. Understanding the metabolic fate of amoxapine is crucial for elucidating its complete pharmacological profile, assessing potential drug-drug interactions, and ensuring its safe and effective development. This document details the key metabolites identified in preclinical studies, the analytical methodologies employed for their quantification, and the enzymatic pathways governing their formation.
Principal Metabolites of Amoxapine
Preclinical investigations have consistently identified two major phase I metabolites of amoxapine:
-
7-hydroxyamoxapine (B25571): A significant metabolite that has been shown to possess neuroleptic properties, contributing to the unique pharmacological profile of the parent drug.[1][2]
-
8-hydroxyamoxapine (B25638): Another primary metabolite with a longer half-life than amoxapine itself.[3][4][5]
These hydroxylated metabolites are formed through aromatic hydroxylation of the amoxapine molecule.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative parameters of amoxapine and its primary metabolites gathered from various preclinical and early-phase clinical studies.
Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites
| Compound | Tmax (hours) | Elimination Half-life (t½) (hours) |
| Amoxapine | 1 - 2 | 8 - 15 |
| 7-hydroxyamoxapine | 1 - 3 | ~5.1 |
| 8-hydroxyamoxapine | 1 - 3 | ~30 |
Data compiled from studies in healthy volunteers and overdose patients, reflecting general pharmacokinetic behavior.[3][5]
Table 2: In Vitro Enzyme Inhibition Constants (Ki) for Amoxapine
| Enzyme | Inhibition Constant (Ki) (μM) | Mechanism of Inhibition |
| CYP2D6 | 25.4 | Competitive |
| CYP3A4 | 41.3 | Competitive |
Data from studies using human liver microsomes.[6]
Experimental Protocols
In Vitro Metabolism of Amoxapine in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability and identifying the metabolites of amoxapine using human liver microsomes.
Objective: To determine the rate of amoxapine metabolism and identify the resulting metabolites in a controlled in vitro system.
Materials:
-
Amoxapine
-
Human Liver Microsomes (HLM)
-
NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard (for analytical quantification)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and amoxapine (at various concentrations, e.g., 1-50 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amoxapine and the formation of its metabolites.
Quantification of Amoxapine and its Metabolites in Plasma/Serum by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in plasma or serum.
Objective: To accurately measure the concentrations of amoxapine and its primary metabolites in biological matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The exact ratio should be optimized for separation. One reported mobile phase is absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, v/v).[7]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.[7]
-
Detection: UV detection at a wavelength of approximately 254 nm.[7]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma/serum, add an internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
Visualizations
Metabolic Pathway of Amoxapine
Caption: Primary metabolic pathway of amoxapine to its hydroxylated metabolites.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for the in vitro metabolism study of amoxapine.
CYP2D6-Mediated Metabolism Signaling
Caption: Simplified representation of CYP2D6-mediated amoxapine metabolism.
Conclusion
The preclinical discovery of 7-hydroxyamoxapine and 8-hydroxyamoxapine as the principal metabolites of amoxapine has been fundamental to understanding its complex pharmacology. The primary involvement of the polymorphic enzyme CYP2D6 in this metabolic pathway highlights the potential for inter-individual variability in patient response and the risk of drug-drug interactions.[4][8] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on amoxapine or similar compounds. Further research into the specific activities and potential toxicities of these metabolites will continue to refine our understanding of amoxapine's therapeutic profile.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. protocols.io [protocols.io]
- 3. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of amoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 2D6 in the Metabolic Activation of Amoxapine to 8-Hydroxyamoxapine
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic conversion of the antidepressant amoxapine (B1665473) to its primary active metabolite, 8-hydroxyamoxapine (B25638). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathway, quantitative kinetic data, and detailed experimental protocols relevant to the study of this biotransformation.
Introduction
Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, undergoes extensive hepatic metabolism following administration. The primary metabolic pathway involves aromatic hydroxylation to form two main metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. Of these, 8-hydroxyamoxapine is the major metabolite and is pharmacologically active. The enzymatic catalyst for this critical hydroxylation step is predominantly the cytochrome P450 2D6 (CYP2D6) isoenzyme, with a minor contribution from CYP3A4. Understanding the kinetics and mechanisms of this metabolic process is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
The Metabolic Pathway of Amoxapine to 8-Hydroxyamoxapine
The biotransformation of amoxapine to 8-hydroxyamoxapine is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is primarily mediated by the CYP2D6 enzyme located in the endoplasmic reticulum of hepatocytes. A lesser contribution to this pathway is made by the CYP3A4 enzyme.
Quantitative Data on CYP2D6-Mediated 8-Hydroxyamoxapine Formation
| Enzyme | Parameter | Value (µM) | Type of Inhibition | Reference |
| CYP2D6 | Ki | 25.4 | Competitive | [1] |
| CYP3A4 | Ki | 41.3 | Competitive | [1] |
Experimental Protocols
This section details the methodologies for conducting in vitro experiments to assess the metabolism of amoxapine to 8-hydroxyamoxapine.
In Vitro Metabolism of Amoxapine using Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetics of amoxapine metabolism.
Objective: To measure the formation of 8-hydroxyamoxapine from amoxapine in the presence of human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Amoxapine
-
8-Hydroxyamoxapine (as a reference standard)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (e.g., a structurally similar compound not present in the incubation)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of amoxapine and the internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Incubation Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and amoxapine at various concentrations (e.g., 1-100 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
Analytical Method: LC-MS/MS Quantification of 8-Hydroxyamoxapine
Objective: To quantify the concentration of 8-hydroxyamoxapine in the supernatant from the in vitro metabolism assay.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate amoxapine and 8-hydroxyamoxapine |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for amoxapine, 8-hydroxyamoxapine, and the internal standard need to be determined empirically. |
Data Analysis: The concentration of 8-hydroxyamoxapine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 8-hydroxyamoxapine standard. The rate of metabolite formation is then calculated and can be used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.
Conclusion
The 8-hydroxylation of amoxapine, a critical step in its metabolic activation, is predominantly catalyzed by the CYP2D6 enzyme. The competitive inhibition of CYP2D6 by amoxapine, as indicated by its Ki value, highlights the potential for drug-drug interactions with other CYP2D6 substrates. The provided experimental protocols offer a framework for researchers to investigate the kinetics of this important metabolic pathway. Further studies to determine the precise Michaelis-Menten kinetics of 8-hydroxyamoxapine formation by recombinant human CYP2D6 are warranted to enhance our understanding of amoxapine's pharmacokinetics and to better predict its clinical effects.
References
Methodological & Application
Application Note & Protocol: High-Throughput Quantification of Amoxapine and 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS using 8-Hydroxy Amoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine (B1665473) is a tetracyclic antidepressant used in the treatment of major depressive disorder. It is metabolized in the body to active metabolites, primarily 8-hydroxyamoxapine (B25638), which also contributes to the therapeutic and potential toxic effects of the drug. Accurate and reliable quantification of both the parent drug and its major metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine in human plasma. The method utilizes a stable isotope-labeled internal standard, 8-Hydroxy Amoxapine-d8, to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Amoxapine reference standard
-
8-Hydroxyamoxapine reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a biphenyl (B1667301) column are suitable choices for the separation of these analytes.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve amoxapine and 8-hydroxyamoxapine in methanol to prepare individual stock solutions of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the amoxapine and 8-hydroxyamoxapine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting amoxapine and its metabolite from plasma.[1]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
| Parameter | Value |
| Column | C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 80% B over 3 minutes, hold at 80% B for 1 minute, return to 20% B and re-equilibrate for 1 minute. |
The following are suggested starting parameters for method development. Optimal values should be determined empirically on the specific instrument used.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition and Processing
Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the analytes in the unknown samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method.
Table 1: MRM Transitions and MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) * | Declustering Potential (V) * |
| Amoxapine | 314.1 | 271.1 | 100 | 25 | 40 |
| 314.1 | 243.1 | 100 | 30 | 40 | |
| 8-Hydroxyamoxapine | 330.1 | 287.1 | 100 | 28 | 45 |
| 330.1 | 259.1 | 100 | 32 | 45 | |
| This compound (IS) | 338.1 | 295.1 | 100 | 28 | 45 |
| 338.1 | 267.1 | 100 | 32 | 45 |
*Collision Energy and Declustering Potential are starting points and should be optimized for the specific instrument.
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Level | Amoxapine (ng/mL) | 8-Hydroxyamoxapine (ng/mL) |
| Calibration Standards | CAL 1 | 1 | 1 |
| CAL 2 | 2 | 2 | |
| CAL 3 | 5 | 5 | |
| CAL 4 | 10 | 10 | |
| CAL 5 | 50 | 50 | |
| CAL 6 | 100 | 100 | |
| CAL 7 | 250 | 250 | |
| CAL 8 | 500 | 500 | |
| Quality Control | LLOQ | 1 | 1 |
| Low QC | 3 | 3 | |
| Mid QC | 75 | 75 | |
| High QC | 400 | 400 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Simplified metabolic pathway of amoxapine.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a high-throughput LC-MS/MS method for the quantification of amoxapine and its active metabolite, 8-hydroxyamoxapine, in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is suitable for a wide range of applications in clinical and pharmaceutical research.
References
Application Note: Quantitative Analysis of 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS
Introduction
Amoxapine (B1665473) is a tricyclic antidepressant used to treat major depressive disorder.[1] It is metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[2][3] The major active metabolite, 8-hydroxyamoxapine, has a significantly longer half-life than the parent drug (approximately 30 hours versus 8 hours), contributing substantially to the overall therapeutic and potential toxic effects.[2][4] Therefore, quantitative analysis of 8-hydroxyamoxapine in human plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and in clinical and forensic toxicology. This document provides a detailed protocol for the quantitative determination of 8-hydroxyamoxapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.[5][6]
Principle
This method involves the isolation of 8-hydroxyamoxapine and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of 8-hydroxyamoxapine from human plasma.
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Cation-exchange SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Internal Standard (IS) working solution (e.g., 8-methoxyloxapine or a deuterated analog of amoxapine)[7]
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 0.5 mL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution. Vortex for 10 seconds.
-
Precondition the cation-exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC)[6]
-
Tandem mass spectrometer (e.g., Sciex Triple Quadrupole)
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.1-4.0 min: Return to 95% A and re-equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of analytical standards for 8-hydroxyamoxapine and the chosen internal standard.
-
Ion Source Parameters (Typical):
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 40 psi
-
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration. The linear range for 8-hydroxyamoxapine is typically established between 1 and 500 ng/mL.[9] The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[5][8]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Analyte stability in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term storage).
Data Presentation
Table 1: Pharmacokinetic Parameters of Amoxapine and 8-Hydroxyamoxapine
| Parameter | Amoxapine | 8-Hydroxyamoxapine | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 1-3 hours | [2][10] |
| Elimination Half-Life (t½) | ~8 hours | ~30 hours | [2][3] |
| Plasma Protein Binding | ~90% | Not specified | [2] |
| Peak Plasma Concentration (after 100mg dose) | 67.4 ± 35.8 ng/mL | Significantly higher than 7-hydroxyamoxapine | [10] |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Performance | Reference |
| Linearity Range | r² > 0.99 | 1 - 500 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL | [9] |
| Intra-assay Precision (%CV) | < 15% | < 10% | [5][9] |
| Inter-assay Precision (%CV) | < 15% | < 10% | [5] |
| Accuracy (% Bias) | ± 15% | -13% to +13% | [5] |
| Recovery | Consistent and reproducible | 60% to 84% | [5] |
| Therapeutic Range (Amoxapine + 8-Hydroxyamoxapine) | N/A | 200-400 ng/mL |
Mandatory Visualizations
Caption: Workflow for the extraction and analysis of 8-hydroxyamoxapine from plasma.
Caption: Simplified mechanism of action for amoxapine and 8-hydroxyamoxapine.
References
- 1. Amoxapine - Wikipedia [en.wikipedia.org]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amoxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Hydroxy Amoxapine-d8 in Bioequivalence Studies of Amoxapine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxapine (B1665473) is a dibenzoxazepine (B10770217) class tricyclic antidepressant used for the treatment of major depressive disorder. Following oral administration, amoxapine is extensively metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine. The major metabolite, 8-hydroxyamoxapine, contributes significantly to the overall therapeutic and pharmacological profile of the drug. Therefore, in bioequivalence (BE) studies of amoxapine formulations, it is crucial to not only measure the parent drug but also its major active metabolites to ensure that the test and reference products deliver the same amount of active moieties to the site of action.
The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. 8-Hydroxy Amoxapine-d8, a deuterated analog of 8-hydroxyamoxapine, serves as an ideal internal standard for the quantification of 8-hydroxyamoxapine in biological matrices. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for any variability in the analytical process and leading to accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of amoxapine.
Pharmacokinetic Profile of Amoxapine and 8-Hydroxyamoxapine
A thorough understanding of the pharmacokinetic properties of both the parent drug and its major active metabolite is essential for designing and interpreting bioequivalence studies.
| Parameter | Amoxapine | 8-Hydroxyamoxapine | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 2-4 hours | [1] |
| Elimination Half-life (t½) | ~8 hours | ~30 hours | [1] |
| Metabolism | Primarily hepatic, via CYP2D6 | Further metabolized and conjugated | [1] |
| Excretion | Primarily renal as metabolites | Primarily renal as glucuronide conjugates | [1] |
Bioequivalence Study Design and a Representative Workflow
A typical bioequivalence study for amoxapine is a randomized, two-period, two-sequence, crossover study in healthy human subjects. The study involves the administration of a single oral dose of the test and reference amoxapine formulations, separated by a washout period. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profiles of amoxapine and 8-hydroxyamoxapine.
Bioequivalence Study Workflow
Representative Pharmacokinetic Data from a Bioequivalence Study
The following table presents representative pharmacokinetic data from a hypothetical bioequivalence study of a single 100 mg oral dose of two amoxapine formulations in healthy volunteers. This data is for illustrative purposes to demonstrate the typical parameters and expected outcomes. In a successful bioequivalence study, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for both amoxapine and 8-hydroxyamoxapine would fall within the regulatory acceptance range of 80.00% to 125.00%.
Pharmacokinetic Parameters for Amoxapine
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax (ng/mL) | 45.2 ± 12.8 | 46.5 ± 13.5 | 97.20 | 90.15 - 104.75 |
| AUC₀-t (ng·h/mL) | 380.5 ± 95.2 | 375.8 ± 90.4 | 101.25 | 95.80 - 107.00 |
| AUC₀-∞ (ng·h/mL) | 405.3 ± 101.7 | 401.1 ± 98.6 | 101.05 | 95.50 - 106.90 |
Pharmacokinetic Parameters for 8-Hydroxyamoxapine
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax (ng/mL) | 60.8 ± 15.3 | 59.5 ± 14.9 | 102.18 | 96.50 - 108.20 |
| AUC₀-t (ng·h/mL) | 1550.6 ± 350.1 | 1530.2 ± 345.8 | 101.33 | 97.00 - 105.85 |
| AUC₀-∞ (ng·h/mL) | 1650.9 ± 370.5 | 1635.7 ± 368.2 | 100.93 | 96.50 - 105.55 |
Experimental Protocols
A validated bioanalytical method is a prerequisite for the analysis of clinical samples from a bioequivalence study. The following is a detailed protocol for the quantification of amoxapine and 8-hydroxyamoxapine in human plasma using LC-MS/MS with their respective deuterated internal standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting amoxapine and its metabolites from plasma.
-
Thaw Plasma Samples: Allow frozen human plasma samples (calibrators, quality controls, and study samples) to thaw at room temperature.
-
Aliquoting: To a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 20 µL of a working solution containing Amoxapine-d4 (e.g., 100 ng/mL) and this compound (e.g., 100 ng/mL) in methanol (B129727) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Chromatographic Separation
A reverse-phase HPLC method is suitable for the separation of amoxapine and 8-hydroxyamoxapine.
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Gradient Elution | A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analytes, followed by a re-equilibration step. |
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |
| MRM Transitions | Analyte |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow). |
| Collision Energy | Optimized for each MRM transition to achieve maximum fragmentation and signal intensity. |
Amoxapine's Mechanism of Action
Amoxapine exerts its antidepressant effects through a complex interplay with several neurotransmitter systems. A simplified representation of its primary mechanisms is illustrated below.
Amoxapine's Primary Mechanisms
Conclusion
The quantification of both amoxapine and its major active metabolite, 8-hydroxyamoxapine, is indispensable for the successful conduct of bioequivalence studies. The use of this compound as an internal standard in a validated LC-MS/MS method ensures the generation of accurate and reliable data, which is fundamental for the regulatory assessment of generic amoxapine formulations. The protocols and information provided herein offer a comprehensive guide for researchers and scientists involved in the development and bioanalytical support of amoxapine products.
References
Application Note: Quantification of Amoxapine and its Metabolites in Brain Tissue by LC-MS/MS Using 8-Hydroxy Amoxapine-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxapine (B1665473) is a tetracyclic antidepressant used for managing treatment-resistant depression, often in cases accompanied by anxiety or agitation.[1] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506).[2][3][4] Unique among many tricyclic antidepressants, amoxapine also acts as a dopamine (B1211576) receptor antagonist.[3][5] The drug is metabolized in the liver to active metabolites, principally 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638), which contribute to its overall pharmacological effect.[1][6][7] Specifically, 8-hydroxyamoxapine shows a more pronounced inhibition of serotonin uptake compared to the parent drug.[7][8] Given that amoxapine is widely distributed in body tissues, with high concentrations found in the brain, a robust and sensitive method for its quantification in this matrix is crucial for preclinical pharmacokinetic studies and neuropharmacology research.[2][9]
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amoxapine and its key metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, in brain tissue. The method utilizes 8-Hydroxy Amoxapine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Amoxapine, 7-Hydroxyamoxapine, 8-Hydroxyamoxapine
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Brain Tissue: Homogenized from the species of interest (e.g., rat, mouse)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of amoxapine, 7-hydroxyamoxapine, 8-hydroxyamoxapine, and this compound in methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions in a 50:50 methanol/water mixture.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the analyte working solutions into blank brain homogenate to prepare calibration standards ranging from 1 to 1000 ng/g and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/g).
-
Brain Tissue Homogenization: Homogenize brain tissue (e.g., 100 mg) in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline) to create a uniform matrix.
3. Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of brain homogenate (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 350°C
-
Capillary Voltage: 4000 V
-
Nebulizer Pressure: 50 psi
-
Quantitative Data
The method was validated for linearity, sensitivity, accuracy, and precision.
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amoxapine | 314.1 | 271.1 | 25 |
| 7-Hydroxyamoxapine | 330.1 | 287.1 | 28 |
| 8-Hydroxyamoxapine | 330.1 | 245.1 | 30 |
| This compound (IS) | 338.1 | 253.1 | 30 |
Table 2: Calibration Curve Summary
| Analyte | Range (ng/g) | Regression | R² |
| Amoxapine | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
| 7-Hydroxyamoxapine | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
| 8-Hydroxyamoxapine | 1 - 1000 | Linear, 1/x² weighting | >0.994 |
Table 3: Accuracy and Precision (Intra-day, n=5)
| Analyte | Spiked Conc. (ng/g) | Measured Mean (ng/g) | Accuracy (%) | Precision (%CV) |
| Amoxapine | 3.0 | 2.91 | 97.0 | 5.8 |
| 300 | 308.4 | 102.8 | 4.1 | |
| 800 | 789.6 | 98.7 | 3.5 | |
| 7-Hydroxyamoxapine | 3.0 | 3.12 | 104.0 | 6.2 |
| 300 | 294.9 | 98.3 | 4.5 | |
| 800 | 811.2 | 101.4 | 3.8 | |
| 8-Hydroxyamoxapine | 3.0 | 2.88 | 96.0 | 7.1 |
| 300 | 305.1 | 101.7 | 4.9 | |
| 800 | 792.8 | 99.1 | 4.2 |
The lower limit of quantification (LLOQ) was established at 1 ng/g for all analytes, demonstrating sufficient sensitivity for preclinical pharmacokinetic studies.[10][11]
Visualizations
Diagram 1: Experimental Workflow
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 4. amoxapine [glowm.com]
- 5. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Hydroxy Amoxapine-d8 in Pediatric Pharmacokinetic Studies
Disclaimer: Amoxapine (B1665473) is not approved by the U.S. Food and Drug Administration (FDA) for use in pediatric patients.[1][2] The following application notes and protocols are for research purposes only and describe a hypothetical framework for the use of 8-Hydroxy Amoxapine-d8 in pharmacokinetic studies within a pediatric population. Any such research must be conducted under strict ethical guidelines and with appropriate regulatory oversight.
Introduction
Amoxapine is a tricyclic antidepressant that is metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[1][3][4] The major metabolite, 8-hydroxyamoxapine, has a significantly longer half-life than the parent drug (approximately 30 hours versus 8 hours), contributing substantially to the overall therapeutic and toxic effects.[1][5] Understanding the pharmacokinetic profile of 8-hydroxyamoxapine is therefore crucial for dose optimization and safety assessment.
Pharmacokinetic studies in children present unique challenges due to physiological differences compared to adults, which can affect drug absorption, distribution, metabolism, and excretion (ADME).[6][7] These differences necessitate specific study designs and analytical methods tailored to the pediatric population.[6][8][9]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[10][11][12][13][14] The deuterated internal standard co-elutes with the analyte and compensates for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[10][11][12]
These application notes provide a detailed overview and proposed protocols for the use of this compound in pharmacokinetic studies in pediatric populations, with a focus on bioanalytical methodology.
Amoxapine Metabolism
Amoxapine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1] The major metabolic pathway involves hydroxylation to form 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][3] 8-hydroxyamoxapine is a pharmacologically active metabolite with a longer half-life than amoxapine.[1][5]
Metabolic pathway of Amoxapine.
Pharmacokinetic Data (Adults)
The following table summarizes the pharmacokinetic parameters of Amoxapine and its metabolites in adults. It is crucial to note that these values may differ significantly in pediatric populations.
| Parameter | Amoxapine | 8-Hydroxy Amoxapine | 7-Hydroxy Amoxapine |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes[1][5] | 1 - 3 hours[15] | 1 - 3 hours[15] |
| Elimination Half-Life (t½) | 8 - 10 hours[4][5] | ~30 hours[1][5] | ~5.1 hours[15] |
| Plasma Protein Binding | ~90%[3][5] | Not specified | Not specified |
| Metabolism | Hepatic (CYP2D6)[1] | - | - |
| Excretion | Primarily renal[1][5] | - | - |
Experimental Protocols
Proposed Pediatric Pharmacokinetic Study Design
This protocol outlines a hypothetical, sparse sampling design for a pharmacokinetic study in a pediatric population, aiming to minimize the burden on participants.[8]
Ethical Considerations:
-
All studies must be approved by an Institutional Review Board (IRB) or independent ethics committee.
-
Informed consent must be obtained from parents or legal guardians, and assent from children where appropriate.
-
Blood sampling volumes must be minimized and should not exceed the recommended limits for pediatric patients.[6]
Study Population (Hypothetical):
-
A small cohort of pediatric patients (e.g., ages 12-17) for whom Amoxapine treatment is deemed medically necessary and ethically justifiable by a clinical team, and for whom pharmacokinetic monitoring is required.
Study Design:
-
Dosing: Administer a single, age and weight-appropriate oral dose of Amoxapine.
-
Sampling: Collect a small number of blood samples (e.g., 2-4 per patient) at different time points post-dose across the patient population. This sparse sampling approach, combined with population pharmacokinetic modeling, can provide robust data while minimizing individual patient burden.[6][8]
-
Sample Handling: Collect blood samples in EDTA-containing tubes. Centrifuge to separate plasma, which should then be stored at -80°C until analysis.
Experimental workflow for a pediatric pharmacokinetic study.
Bioanalytical Method for 8-Hydroxy Amoxapine Quantification
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Hydroxy Amoxapine in pediatric plasma samples, using this compound as the internal standard.
4.2.1. Materials and Reagents:
-
8-Hydroxy Amoxapine analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
4.2.2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Bioanalytical sample processing workflow.
4.2.3. LC-MS/MS Conditions (Hypothetical):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
8-Hydroxy Amoxapine: Q1/Q3 (to be determined empirically)
-
This compound: Q1/Q3 (to be determined empirically, with a mass shift corresponding to the deuterium (B1214612) labeling)
-
4.2.4. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of 8-Hydroxy Amoxapine in pediatric pharmacokinetic studies. The provided protocols offer a framework for conducting such research. However, given that Amoxapine is not approved for pediatric use, any investigation in this population must be approached with extreme caution, rigorous ethical oversight, and a clear clinical or scientific rationale. The significant differences in pharmacokinetics between adults and children necessitate that dosing recommendations cannot be directly extrapolated, and dedicated pediatric studies are required to establish safe and effective dosing regimens.
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amoxapine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Paediatric pharmacokinetics: key considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacology of Drugs Used in Children | Clinical Gate [clinicalgate.com]
- 8. Pharmacokinetic studies in children: recommendations for practice and research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Amoxapine and its Metabolites in Post-Mortem Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine (B1665473) is a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class, structurally related to the antipsychotic agent loxapine. It is used to treat major depressive disorder, including neurotic and reactive depressive disorders, as well as depression accompanied by anxiety or agitation. In post-mortem toxicology, the accurate detection and quantification of amoxapine and its primary metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine, are crucial for determining their role in the cause and manner of death.
Amoxapine is extensively metabolized in the liver, primarily into the pharmacologically active 8-hydroxyamoxapine and the minor metabolite 7-hydroxyamoxapine[1]. The parent drug has a half-life of approximately 8 hours, while the active 8-hydroxy metabolite has a much longer half-life of about 30 hours, making its detection critical in toxicological assessments[1]. Overdoses of amoxapine can present with severe symptoms that differ from classic tricyclic antidepressants, including a higher incidence of seizures and potential for renal failure.
These application notes provide detailed protocols for the extraction and analysis of amoxapine and its metabolites from post-mortem samples using common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: A Dual-Action Antidepressant
Amoxapine exerts its therapeutic effects through a multi-faceted mechanism. Primarily, it acts as a potent inhibitor of norepinephrine (B1679862) and serotonin (B10506) (5-HT) reuptake at the presynaptic neuronal membrane. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, and distinctly from many other tricyclic antidepressants, amoxapine and its 8-hydroxy metabolite exhibit moderate to potent antagonism of the dopamine (B1211576) D2 receptor. This dual action contributes to its antidepressant and potential antipsychotic-like effects.
Quantitative Data from Post-Mortem Cases
The interpretation of post-mortem drug concentrations is complex due to factors like post-mortem redistribution[2]. Femoral blood is the preferred sample for minimizing these effects. The following tables summarize amoxapine concentrations found in post-mortem toxicology cases. Data for metabolites is limited, as they are not always included in routine toxicological screens.
Table 1: Amoxapine Concentrations in Post-Mortem Blood
| Case Description | Amoxapine Concentration (mg/L) | Analytical Method | Reference |
| Fatal Overdose (Case 1) | 18 | GC | [3] |
| Fatal Overdose (Case 2) | 6.7 | GC | [3] |
| Fatal Overdose (Case 1) | 5.7 | GC-MS | [1] |
| Fatal Overdose (Case 2) | 3.2 | GC-MS | [1] |
| Fatal Overdose (Case 1) | 11.5 | GC | [4] |
| Fatal Overdose (Case 2) | 2.8 | GC | [4] |
| Fatal Overdose (Case 3) | 0.89 | GC | [4] |
| Suspected Overdose | 0.86 - 1.77 | GC-MS | [1] |
Note: Therapeutic serum concentrations are typically up to 0.21 mg/L[3][4].
Table 2: Amoxapine Metabolite Concentrations in Post-Mortem Samples
| Analyte | Concentration | Sample Type | Notes | Reference |
| 8-Hydroxyamoxapine | Not Detected | Blood | Detected qualitatively in bile hydrolysate. | [1] |
| 7-Hydroxyamoxapine | Not Detected | Blood | Detected qualitatively in bile hydrolysate. | [1] |
| 8-Hydroxyamoxapine | Not Reported | Serum/Urine | Present in all overdose cases studied. | [5] |
| 7-Hydroxyamoxapine | Trace Amounts | Serum | Found in only 2 of 5 overdose cases. Present in all urine samples. | [5] |
Experimental Workflow and Protocols
A generalized workflow for the analysis of amoxapine and its metabolites from post-mortem samples includes sample collection, homogenization (for tissues), extraction, and instrumental analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is based on the principle of extracting basic drugs like amoxapine into an organic solvent under alkaline conditions.
Reagents and Materials:
-
Post-mortem whole blood or tissue homogenate
-
Internal Standard (e.g., Protriptyline or a deuterated analog)
-
Sodium Carbonate buffer (1M, pH ~11)
-
Extraction Solvent: n-Hexane/Isoamyl Alcohol (99:1, v/v) or similar
-
Back-extraction solution: 0.1 M Sulfuric Acid
-
Re-extraction solvent: n-Hexane
-
Anhydrous Sodium Sulfate
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent: Ethyl Acetate (B1210297)
Procedure:
-
Sample Preparation: To 1 mL of whole blood or tissue homogenate in a glass tube, add 100 µL of the internal standard solution.
-
Alkalinization: Add 1 mL of Sodium Carbonate buffer to adjust the sample pH to >10. Vortex for 30 seconds.
-
First Extraction: Add 5 mL of the extraction solvent (n-Hexane/Isoamyl Alcohol). Cap and rock gently for 20 minutes.
-
Phase Separation: Centrifuge at 2500 rpm for 10 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Back-extraction: Add 2 mL of 0.1 M Sulfuric Acid to the organic extract. Vortex for 1 minute. Centrifuge for 5 minutes. The analytes will move into the acidic aqueous (lower) layer.
-
Separation: Discard the upper organic layer. Transfer the lower aqueous layer to a clean tube.
-
Second Alkalinization: Add Sodium Carbonate buffer dropwise to the aqueous phase until the pH is >10.
-
Re-extraction: Add 3 mL of n-Hexane. Vortex for 1 minute and centrifuge for 5 minutes.
-
Drying and Evaporation: Transfer the final organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate. Transfer the dried extract to a conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 50 µL of Ethyl Acetate for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange
This protocol is highly effective for basic drugs, providing a cleaner extract than LLE. It utilizes a dual retention mechanism (non-polar and cation exchange) for enhanced selectivity[6].
Reagents and Materials:
-
Post-mortem whole blood
-
Internal Standard
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., C8/SCX)
-
Ammonium (B1175870) Acetate Buffer (50 mM, pH 6.0)[7]
-
1 M Acetic Acid
-
Elution Solvent: 5% Ammonium Hydroxide (B78521) in Methanol (freshly prepared)[7][8]
-
Evaporation system
-
Reconstitution solvent for LC-MS/MS (e.g., 90:10 Water/Methanol with 0.1% Formic Acid)
Procedure:
-
Sample Pre-treatment: Dilute 1 mL of whole blood with 1 mL of ammonium acetate buffer (pH 6.0)[7]. Add the internal standard. Vortex to mix. Centrifuge to pellet any solids.
-
Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of ammonium acetate buffer. Do not allow the column to go dry between steps.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the column sequentially to remove interferences:
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube[7][8].
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent for LC-MS/MS or GC-MS analysis.
Protocol 3: GC-MS Instrumental Analysis
Gas chromatography coupled with mass spectrometry is a robust and widely used method for the analysis of tricyclic antidepressants.
Instrumentation and Parameters:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless, operated in splitless mode at 250°C[5].
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm i.d., 0.25 µm film thickness[5][9].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5][9][10].
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes[1].
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for screening and identification. Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions (Amoxapine): m/z 245 (base peak), 313 (molecular ion).
-
Protocol 4: LC-MS/MS Instrumental Analysis
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations and for analyzing metabolites alongside the parent drug.
Instrumentation and Parameters:
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex QTRAP series).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[11].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[11].
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Initial: 5% B
-
0-5 min: Linear ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Temperature: 325°C[11].
-
IonSpray Voltage: 5500 V[12].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[4].
-
MRM Transitions (Example - must be optimized for specific instrument):
-
Amoxapine: Precursor Ion (Q1): 314.1 -> Product Ions (Q3): 271.1 (Quantifier), 197.1 (Qualifier)
-
8-Hydroxyamoxapine: Precursor Ion (Q1): 330.1 -> Product Ions (Q3): 244.1 (Quantifier), 287.1 (Qualifier)
-
-
Conclusion
The protocols outlined provide robust methodologies for the extraction and quantification of amoxapine and its key metabolites from post-mortem specimens. The choice between LLE/GC-MS and SPE/LC-MS/MS will depend on laboratory resources, required sensitivity, and the desired scope of analysis. Given the significant pharmacological activity and longer half-life of 8-hydroxyamoxapine, its inclusion in toxicological analyses is highly recommended for a comprehensive interpretation of amoxapine-related deaths. The provided quantitative data serves as a reference, but interpretation must always be performed in the full context of the case history, autopsy findings, and specimen type.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatal concentrations of antidepressant and antipsychotic drugs in postmortem femoral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of amoxapine and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. academic.oup.com [academic.oup.com]
- 6. biotage.com [biotage.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 8-Hydroxy Amoxapine in Human Urine using 8-Hydroxy Amoxapine-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amoxapine (B1665473) is a tricyclic antidepressant used in the management of depression.[1][2][3] Accurate monitoring of its major active metabolite, 8-hydroxyamoxapine (B25638), in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of clinical and forensic toxicology.[4][5][6] This application note provides a detailed protocol for the highly selective and sensitive quantification of 8-hydroxyamoxapine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 8-Hydroxy Amoxapine-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision by compensating for variations during sample preparation and analysis.[7][8][9][10]
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it shares near-identical physicochemical properties with the target analyte, ensuring similar behavior during extraction, chromatography, and ionization.[9][10] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for 8-hydroxyamoxapine analysis.
Principle
This method utilizes the principle of stable isotope dilution mass spectrometry. A known concentration of this compound is spiked into each urine sample, calibrator, and quality control sample prior to extraction. During LC-MS/MS analysis, the analyte (8-Hydroxy Amoxapine) and the internal standard (this compound) are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of 8-Hydroxy Amoxapine in the unknown samples, effectively correcting for any analyte loss during sample processing and for matrix-induced ionization suppression or enhancement.[8]
Metabolic Pathway
Amoxapine is extensively metabolized in the liver, primarily through hydroxylation, to form its major active metabolite, 8-hydroxyamoxapine.[1][5][6] This metabolite is then conjugated, primarily as a glucuronide, and excreted in the urine.[6][11]
Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.
Experimental Workflow
The overall workflow for the analysis of 8-hydroxyamoxapine in urine samples is depicted below. It involves sample pre-treatment, solid-phase extraction, LC-MS/MS analysis, and data processing.
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. amoxapine [glowm.com]
- 4. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxapine in human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. drugs.com [drugs.com]
Application Note: Advanced Ionization Techniques for the Quantitative Analysis of 8-Hydroxy Amoxapine-d8 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 8-Hydroxy Amoxapine-d8, a key deuterated internal standard for the therapeutic drug monitoring of Amoxapine (B1665473), a tricyclic antidepressant. The primary analytical method detailed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI). Furthermore, this document explores the potential of advanced ionization techniques as future perspectives for high-throughput and direct-from-sample analyses. All experimental parameters are presented to guide researchers in developing and validating robust bioanalytical methods.
Introduction
Amoxapine is a dibenzoxazepine (B10770217) tricyclic antidepressant and antipsychotic drug. Its major active metabolite, 8-hydroxyamoxapine (B25638), plays a significant role in its therapeutic effect and is routinely monitored in clinical and research settings.[1][2] Accurate quantification of amoxapine and its metabolites in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This application note focuses on the established method of LC-MS/MS with Electrospray Ionization (ESI) for the robust and sensitive quantification of this compound. Additionally, we will briefly discuss advanced ionization techniques like ambient ionization, which hold promise for future applications in rapid and direct analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical for removing interferences from complex biological matrices.
Materials:
-
Human plasma or serum samples
-
This compound internal standard spiking solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Spiking: To 100 µL of plasma or serum, add the this compound internal standard solution to achieve the desired final concentration. Vortex for 10 seconds.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of acetonitrile to the sample. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or the diluted plasma sample) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
System: UHPLC system Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:
| Time (min) | %B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 5.1 | 10 |
| 7.0 | 10 |
Mass Spectrometry (MS) Parameters
System: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the suggested MRM transitions and collision energies for 8-Hydroxy Amoxapine and its deuterated internal standard. These values should be optimized for the specific instrument used. The precursor ion for this compound is predicted based on its molecular weight plus a proton. The product ions are inferred from the fragmentation of the non-deuterated analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Suggested Starting Point) |
| 8-Hydroxy Amoxapine | 330.1 | 285.1 | 25 |
| 245.1 | 35 | ||
| This compound | 338.2 | 293.2 | 25 |
| 253.2 | 35 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for the analysis of this compound.
Advanced Ionization Techniques: Future Perspectives
While ESI is a robust and sensitive ionization technique for this application, the field of mass spectrometry is continually evolving. Advanced ionization techniques, particularly ambient ionization methods, offer the potential for simplified or eliminated sample preparation, leading to higher throughput.
Ambient Ionization Mass Spectrometry (AIMS):
AIMS techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation.[3][4] For therapeutic drug monitoring, this could translate to the direct analysis of dried blood spots or even direct analysis from patient samples in a clinical setting.[3]
Some promising AIMS techniques include:
-
Desorption Electrospray Ionization (DESI): A solvent spray is directed onto the sample surface, desorbing and ionizing analytes for MS analysis.[5]
-
Direct Analysis in Real Time (DART): A stream of heated, metastable gas is directed at the sample to desorb and ionize analytes.
The diagram below illustrates the general principle of ambient ionization.
Caption: General principle of ambient ionization mass spectrometry.
While the application of these advanced techniques for the routine quantitative analysis of this compound is still an area of research, they represent a promising future direction for rapid and high-throughput bioanalysis in drug development and clinical diagnostics.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS with ESI. The presented methods for sample preparation, liquid chromatography, and mass spectrometry are robust and sensitive, making them suitable for a wide range of research and clinical applications. The use of the specified deuterated internal standard is crucial for achieving accurate and precise results. The exploration of advanced ionization techniques highlights potential future improvements in analytical workflows, aiming for even faster and more direct measurement of therapeutic drugs and their metabolites in biological matrices.
References
- 1. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambient Ionization and Miniature Mass Spectrometry Systems for Disease Diagnosis and Therapeutic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambient ionization Mass Spectrometry: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 8-Hydroxy Amoxapine-d8 in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 8-Hydroxy Amoxapine. This guide focuses on the optimization of 8-Hydroxy Amoxapine-d8 as an internal standard to ensure accurate and robust assay performance.
Troubleshooting Guide
High variability or unexpected results in your bioanalytical assay can often be traced back to issues with the internal standard. The following table outlines common problems encountered with this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard (IS) Response | Inconsistent sample preparation (pipetting errors, incomplete extraction).[1][2] | Review and standardize all manual pipetting steps. Ensure complete and consistent vortexing and centrifugation. Automate liquid handling steps if possible. |
| Instability of the IS in the sample matrix or processing solvents.[3] | Evaluate the stability of this compound in the biological matrix at relevant storage and processing temperatures. | |
| Issues with the LC-MS/MS system (e.g., inconsistent injection volume, fluctuating spray stability).[4] | Perform system suitability tests before each analytical run. Check for leaks, and ensure the autosampler and mass spectrometer source are clean and properly maintained. | |
| Chromatographic Peak Shape Issues (Tailing, Splitting) | Poor chromatographic separation from matrix components. | Optimize the HPLC/UHPLC gradient and consider using a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Analyte or IS degradation on the column. | Adjust the mobile phase pH to improve the stability of 8-Hydroxy Amoxapine and its deuterated internal standard. | |
| Inaccurate Quantification (Bias) | Contribution from unlabeled analyte in the deuterated IS. | Assess the isotopic purity of the this compound standard. The response of the analyte in a blank sample spiked only with the IS should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ). |
| Differential matrix effects between the analyte and IS. | Optimize the sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) may provide cleaner extracts than protein precipitation. | |
| Non-linear response at the upper or lower ends of the calibration curve. | Adjust the concentration of the this compound. A common starting point is a concentration in the mid-range of the calibration curve. | |
| Isotopic Exchange (Loss of Deuterium) | Unstable location of the deuterium (B1214612) labels on the molecule. | Use an internal standard with deuterium labels on a stable part of the molecule, such as an aromatic ring. Avoid labels on exchangeable protons (e.g., -OH, -NH). |
| Extreme pH conditions during sample preparation or chromatography. | Maintain the pH of all solutions within a neutral to moderately acidic range (pH 3-7) to minimize the risk of back-exchange. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal concentration of the internal standard (IS) is critical for assay accuracy and precision. A general guideline is to use a concentration that provides a response that is similar to the analyte response at the mid-point of the calibration curve. A common practice is to aim for an IS concentration that is 50-100% of the expected analyte concentration in the middle of the standard curve. It is recommended to test a few concentrations during method development to find the one that yields the best performance.
| Parameter | Recommendation |
| IS Concentration Range | 25 - 250 ng/mL |
| Starting Concentration | 100 ng/mL |
| Evaluation Criteria | Precision and accuracy of quality control (QC) samples, linearity of the calibration curve (r² > 0.99). |
Q2: I am observing a chromatographic shift between 8-Hydroxy Amoxapine and this compound. What could be the cause and how can I fix it?
A2: A slight difference in retention time between the analyte and its deuterated internal standard, known as an isotopic effect, can sometimes occur. This is more common with a higher number of deuterium substitutions. To address this, ensure your peak integration windows are set appropriately to capture both peaks accurately. If the shift is significant and impacts quantification, consider optimizing your chromatographic method by adjusting the gradient slope or the mobile phase composition to achieve co-elution.
Q3: How can I minimize matrix effects in my 8-Hydroxy Amoxapine assay?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common challenge in bioanalysis. To minimize them:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.
-
Chromatographic Separation: Improve the separation of 8-Hydroxy Amoxapine from endogenous matrix components by using a longer column, a shallower gradient, or a different stationary phase.
-
Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Q4: What should I do if I suspect my this compound internal standard is contaminated with the unlabeled analyte?
A4: Contamination of the deuterated internal standard with the unlabeled analyte can lead to a positive bias in your results, especially at the lower end of the calibration curve. To check for this, prepare a blank matrix sample and spike it only with the this compound at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled 8-Hydroxy Amoxapine. The response should be less than 5% of the response of the LLOQ standard. If it is higher, you may need to source a new batch of the internal standard with higher isotopic purity.
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
This protocol provides a general procedure for the extraction of 8-Hydroxy Amoxapine from human plasma.
Materials:
-
Human plasma samples, calibration standards, and quality controls (QCs).
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Centrifuge capable of 13,000 x g.
-
HPLC vials with inserts.
Procedure:
-
Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold precipitation solvent to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
This section provides typical starting conditions for the analysis of 8-Hydroxy Amoxapine. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (8-Hydroxy Amoxapine) | To be determined empirically (e.g., Q1: m/z 330.1 -> Q3: m/z 271.1) |
| MRM Transition (this compound) | To be determined empirically (e.g., Q1: m/z 338.1 -> Q3: m/z 279.1) |
| Collision Energy | To be optimized for your instrument |
| Declustering Potential | To be optimized for your instrument |
Visualizations
Caption: Bioanalytical workflow for 8-Hydroxy Amoxapine quantification.
Caption: Troubleshooting logic for high internal standard variability.
References
Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing issues related to isotopic exchange and back-exchange of deuterated standards in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated internal standards?
A1: Isotopic exchange, also known as back-exchange, is an unintended process where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or the analytical mobile phase.[1][2] This phenomenon can compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS), by altering the mass of the internal standard.[1][2]
The primary concerns with isotopic exchange are:
-
Underestimation of the Internal Standard: A decrease in the deuterated internal standard's signal leads to an artificially high analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The back-exchanged internal standard can contribute to the signal of the non-labeled analyte, causing a false positive and an overestimation of the analyte's concentration.[1]
Q2: What factors influence the rate of isotopic back-exchange?
A2: Several factors can promote the back-exchange of deuterium for hydrogen:
-
pH: The stability of deuterium labels is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange process.[3][4] The rate of exchange is typically minimized at a pH of around 2.5.[5]
-
Temperature: Higher temperatures accelerate the kinetics of the exchange reaction.[1] Therefore, it is crucial to maintain low temperatures during sample preparation and storage.[5]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can act as a source of hydrogen atoms, facilitating back-exchange.[1] The composition of the liquid chromatography mobile phase can also play a significant role.[5]
-
Position of the Deuterium Label: The location of the deuterium atom within the molecule is a critical determinant of its stability. Labels on heteroatoms (e.g., -OH, -NH) are generally more labile than those on carbon atoms.[5][6] Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange.[1][6]
-
Sample Matrix: Components within a biological matrix, such as enzymes, can potentially catalyze the exchange process.[1]
Q3: How can I select a stable deuterated internal standard?
A3: Choosing an appropriate deuterated internal standard is crucial for the accuracy and reproducibility of your analytical method. Key considerations include:
-
Stability of the Label: Ensure that the deuterium labels are positioned on non-exchangeable sites within the molecule. Avoid labels on heteroatoms like oxygen and nitrogen.[6] While more expensive, standards with 13C or 15N labels are not susceptible to exchange.[6]
-
Degree of Deuteration: An ideal internal standard should have a mass difference of at least 4-5 Daltons from the analyte to minimize mass spectrometric cross-talk.[7]
-
Isotopic Purity: The standard should be free of unlabeled species to avoid interference with the analyte quantification.[6]
-
Chromatographic Behavior: Ideally, the deuterated standard should co-elute with the analyte to ensure that both experience the same matrix effects.[8][9] However, be aware of the "isotope effect," which can sometimes cause deuterated compounds to elute slightly earlier in reversed-phase chromatography.[10]
Troubleshooting Guide
Problem 1: The signal of my deuterated internal standard is decreasing over an analytical run.
This issue often points to the instability of the internal standard under the analytical conditions, likely due to back-exchange.
| Possible Cause | Troubleshooting Steps |
| Back-exchange in the autosampler | 1. Maintain the autosampler at a low temperature (e.g., 4°C).[5]2. Minimize the time samples are queued before injection.[5] |
| Unstable standard in the mobile phase | 1. Assess the stability of the standard in the mobile phase over time.2. If compatible with the chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5).[5] |
| Contamination in the LC system | 1. Thoroughly flush the LC system between analytical runs.2. Where feasible, dedicate columns and tubing to specific analyses to avoid cross-contamination. |
Problem 2: My calibration curve is non-linear, particularly at higher concentrations.
This can be a result of isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the analyte contribute to the mass channel of the deuterated internal standard. This is more common with internal standards that have a low degree of deuteration.[1]
| Possible Cause | Troubleshooting Steps |
| Isotopic interference from the analyte | 1. Acquire a full scan mass spectrum of a high concentration of the unlabeled analyte to check for any isotope peaks at the m/z of the deuterated internal standard.[1]2. If possible, use an internal standard with a higher degree of deuteration (e.g., d5 or greater) to increase the mass difference.[1]3. Consider using a ¹³C or ¹⁵N-labeled internal standard, as these are not prone to this type of interference.[1] |
| Inappropriate internal standard concentration | 1. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. |
Problem 3: I am observing chromatographic separation between my analyte and its deuterated internal standard.
This phenomenon, known as the "isotope effect," can lead to differential matrix effects and compromise quantitative accuracy.[9][11]
| Possible Cause | Troubleshooting Steps |
| Isotope effect | 1. Modify chromatographic conditions by adjusting the mobile phase composition, gradient, or column temperature to try and minimize the separation.[11]2. Evaluate different chromatography columns, as the degree of separation can be column-dependent.[11]3. If chromatographic adjustments are not successful, consider using a different internal standard, such as a ¹³C-labeled version, which is less prone to chromatographic shifts.[11] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific experimental conditions.[2]
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and relevant solvents over a time course.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix (e.g., plasma) and immediately process it using your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours).
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the specified incubation period, process the incubated samples using your established extraction and preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests potential degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indicator of back-exchange.[2]
-
Data Presentation: Example Stability Assessment Data
The following table illustrates hypothetical data from a stability experiment as described in Protocol 1.
| Sample Condition | Incubation Time (hours) | Internal Standard Peak Area (counts) | Analyte Peak Area at IS Retention Time (counts) | Conclusion |
| T=0 (Matrix) | 0 | 1,500,000 | < 100 | Stable at baseline |
| Incubated Matrix | 4 | 1,250,000 | 250,000 | Evidence of back-exchange |
| Incubated Solvent | 4 | 1,480,000 | < 150 | Stable in solvent |
Visualizations
Caption: Factors influencing isotopic back-exchange in deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Chromatographic Maze: A Technical Support Center for Amoxapine Metabolite Analysis in LC-MS
Welcome to the technical support center dedicated to overcoming the challenges of analyzing amoxapine (B1665473) and its primary metabolites, 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638), using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing amoxapine and its metabolites by LC-MS?
The most prevalent issues include poor peak shape, specifically peak tailing, and inadequate resolution between the parent drug and its hydroxylated metabolites. These challenges arise primarily due to the basic nature of amoxapine and its metabolites, which can lead to undesirable secondary interactions with the stationary phase.
Q2: Why does peak tailing occur with amoxapine and its metabolites?
Peak tailing for basic compounds like amoxapine is often caused by interactions between the positively charged analytes and negatively charged residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1] This secondary interaction delays the elution of a portion of the analyte molecules, resulting in asymmetrical peaks.
Q3: What is a good starting point for mobile phase selection?
A common and effective starting point for the analysis of amoxapine and its metabolites is a mobile phase consisting of acetonitrile (B52724) and water, with an acidic modifier. Typically, 0.1% formic acid is used to lower the pH of the mobile phase. This helps to protonate the silanol groups on the stationary phase, minimizing secondary interactions with the basic analytes. The addition of a buffer salt, such as ammonium (B1175870) formate (B1220265), can further improve peak shape.
Q4: Which type of HPLC column is generally recommended?
Reversed-phase columns, particularly C18 and C8 columns, are widely used for the separation of amoxapine and its metabolites. C18 columns offer higher hydrophobicity and are often a good first choice for separating a range of non-polar to moderately polar compounds. C8 columns, being less hydrophobic, can provide faster elution times. The choice between them may depend on the specific requirements of the assay, such as the desired retention time and resolution.
Q5: How can I improve the resolution between 7-hydroxyamoxapine and 8-hydroxyamoxapine?
Improving the resolution between these isomeric metabolites often requires careful optimization of the mobile phase composition and gradient. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can enhance separation. Additionally, adjusting the mobile phase pH can alter the selectivity between the two metabolites. Experimenting with different column chemistries, such as phenyl-hexyl columns, may also provide the necessary selectivity for baseline separation.
Troubleshooting Guides
Guide 1: Addressing Severe Peak Tailing
Problem: You are observing significant peak tailing for amoxapine and its metabolites, characterized by an asymmetry factor greater than 1.5.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: This is the most likely cause.
-
Solution 1: Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid (typically 0.1%). This protonates the residual silanol groups, reducing their interaction with the protonated basic analytes.
-
Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase. However, be aware that TEA can cause ion suppression in the mass spectrometer.
-
Solution 3: Use a Buffered Mobile Phase: Employ a buffer system like ammonium formate or ammonium acetate (B1210297) (typically 5-20 mM) in your mobile phase. The cations from the buffer can shield the silanol groups, improving peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column.
-
-
Extra-column Dead Volume: Excessive tubing length or improper connections can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest possible inner diameter and ensure all connections are secure and have no gaps.
-
Guide 2: Improving Resolution Between Amoxapine and its Metabolites
Problem: Amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine are co-eluting or have poor resolution (Rs < 1.5).
Potential Causes and Solutions:
-
Inadequate Mobile Phase Selectivity: The current mobile phase composition may not be optimal for separating these closely related compounds.
-
Solution 1: Adjust Organic Modifier Percentage: Modify the gradient profile. A shallower gradient (slower increase in organic solvent concentration) will increase the separation time and can improve resolution.
-
Solution 2: Change the Organic Modifier: If you are using acetonitrile, try methanol (B129727), or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Solution 3: Optimize Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds. Systematically evaluate the effect of pH on resolution.
-
-
Suboptimal Column Chemistry: The stationary phase may not be providing sufficient selectivity.
-
Solution 1: Switch between C18 and C8: If you are using a C18 column, a C8 column might offer different selectivity and potentially better resolution, or vice versa.
-
Solution 2: Consider an Alternative Stationary Phase: Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic compounds and may improve the separation of amoxapine and its metabolites.
-
-
Insufficient Column Efficiency: A poorly packed or old column will have reduced efficiency, leading to broader peaks and decreased resolution.
-
Solution: Use a column with smaller particles (e.g., sub-2 µm) for higher efficiency, or replace an old column.
-
Data Presentation
The following tables provide illustrative data on how different chromatographic parameters can influence the analysis of amoxapine and its metabolites. This data is based on general chromatographic principles for basic compounds and serves to demonstrate expected trends.
Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry and Retention Time
| Analyte | Mobile Phase pH | Illustrative Retention Time (min) | Illustrative Peak Asymmetry (As) |
| Amoxapine | 3.0 (0.1% Formic Acid) | 5.2 | 1.1 |
| 5.0 (10mM Ammonium Acetate) | 4.8 | 1.5 | |
| 7.0 (10mM Ammonium Bicarbonate) | 4.5 | 2.1 | |
| 7-Hydroxyamoxapine | 3.0 (0.1% Formic Acid) | 4.1 | 1.2 |
| 5.0 (10mM Ammonium Acetate) | 3.8 | 1.6 | |
| 7.0 (10mM Ammonium Bicarbonate) | 3.6 | 2.3 | |
| 8-Hydroxyamoxapine | 3.0 (0.1% Formic Acid) | 4.3 | 1.2 |
| 5.0 (10mM Ammonium Acetate) | 4.0 | 1.7 | |
| 7.0 (10mM Ammonium Bicarbonate) | 3.8 | 2.4 |
Table 2: Illustrative Comparison of C18 and C8 Columns on Retention Time and Resolution
| Column Type | Analyte Pair | Illustrative Retention Time (min) | Illustrative Resolution (Rs) |
| C18 (100 x 2.1 mm, 1.8 µm) | Amoxapine / 8-Hydroxyamoxapine | 5.2 / 4.3 | 2.1 |
| 8-Hydroxyamoxapine / 7-Hydroxyamoxapine | 4.3 / 4.1 | 1.4 | |
| C8 (100 x 2.1 mm, 1.8 µm) | Amoxapine / 8-Hydroxyamoxapine | 4.5 / 3.8 | 1.9 |
| 8-Hydroxyamoxapine / 7-Hydroxyamoxapine | 3.8 / 3.6 | 1.6 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of amoxapine and its metabolites from plasma samples.
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute the Analytes: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Recommended LC-MS Method for Amoxapine and Metabolites
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Amoxapine: To be determined empirically
-
7-Hydroxyamoxapine: To be determined empirically
-
8-Hydroxyamoxapine: To be determined empirically
-
Visualizations
Caption: Simplified metabolic pathway of amoxapine.
Caption: Troubleshooting workflow for LC-MS method development.
Caption: Relationship between LC parameters and chromatographic outcomes.
References
Minimizing ion suppression in the analysis of 8-Hydroxy Amoxapine-d8
Technical Support Center: Analysis of 8-Hydroxy Amoxapine-d8
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a matrix effect encountered in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2][3] The phenomenon occurs within the ion source of the mass spectrometer and can be caused by a variety of endogenous and exogenous substances present in the sample.[3]
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Ion suppression is primarily caused by high concentrations of co-eluting compounds that compete with the analyte for ionization.[2][3] Common sources of interference in biological matrices like plasma or serum include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize on the ESI probe, reducing ionization efficiency.[5][6]
-
Endogenous Compounds: Other small molecules naturally present in the biological sample can co-elute with the analyte.[3][5]
-
Exogenous Substances: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes, can also lead to ion suppression.[3]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[5][7] In this technique, a constant flow of this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system. Any dip in the constant signal of the infused standard at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Another approach is the post-extraction spike method, which provides a quantitative assessment. The response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. A lower response in the matrix extract indicates ion suppression.[7]
Q4: What are the primary strategies to minimize ion suppression?
A4: The three main strategies to mitigate ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[5][8]
-
Chromatographic Separation: To separate the analyte from interfering compounds during the LC run.[2][5]
-
Optimization of Mass Spectrometric Conditions: To enhance the ionization of the analyte relative to the interfering substances.[7]
The following sections provide more detailed troubleshooting guidance on each of these areas.
Troubleshooting Guides
Issue 1: Poor sensitivity and reproducibility suspected to be due to ion suppression.
This guide provides a systematic approach to identifying and mitigating ion suppression.
Troubleshooting Workflow
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in solid-phase extraction recovery of amoxapine
Welcome to the technical support center for the solid-phase extraction (SPE) of amoxapine (B1665473). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help overcome common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of amoxapine, presented in a question-and-answer format.
Question: Why am I experiencing low recovery of amoxapine?
Answer: Low recovery of amoxapine can stem from several factors throughout the SPE workflow. The most common causes are related to improper method parameters that do not align with the physicochemical properties of amoxapine.[1][2][3] A systematic approach to troubleshooting is recommended.
First, review the core steps of your SPE protocol: sorbent selection, conditioning, sample loading, washing, and elution.[4] Amoxapine, a tricyclic antidepressant, has a pKa and specific solubility profile that must be considered at each stage.[5][6]
To diagnose the issue, it's helpful to analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.[2][4]
Troubleshooting Low Recovery: A Logical Approach
Caption: A troubleshooting workflow for diagnosing low amoxapine recovery in SPE.
Question: What are the optimal SPE sorbent and solvents for amoxapine?
Answer: The choice of sorbent and solvents is critical and depends on the sample matrix. Based on published methods with high recovery rates, here are some proven options:
-
Reversed-Phase SPE: C18 or cyanopropyl (CN) bonded silica (B1680970) are effective choices for amoxapine.[7][8] Reversed-phase chromatography is suitable for hydrophobic molecules like amoxapine.[4]
-
Conditioning Solvent: Typically methanol (B129727), followed by water or a buffer to equilibrate the sorbent.[1]
-
Sample Loading: The sample should be pre-treated to ensure amoxapine is retained. Given amoxapine's basic nature, adjusting the sample pH to be at least 2 pH units above its pKa will ensure it is in a neutral state, promoting retention on a reversed-phase sorbent.
-
Wash Solvent: A weak organic solvent mix in water is used to remove interferences without eluting the amoxapine. The strength should be optimized to avoid premature elution.[2]
-
Elution Solvent: A stronger organic solvent is required. Methanol has been used effectively.[9] One study reported successful elution from C18 columns using 10 mM methanolic ammonium (B1175870) acetate.[8] Another successful method used an acetic acid/acetonitrile (B52724)/n-butylamine mobile phase for elution from cyanopropyl columns.[7]
| Parameter | Sorbent | Elution Solvent | Reported Recovery | Reference |
| Method 1 | Cyanopropyl | Acetic acid/acetonitrile/n-butylamine | 85-100% | [7] |
| Method 2 | C18 | 10 mM Methanolic Ammonium Acetate | 97-100% | [8] |
Question: How does sample pH affect amoxapine recovery?
Answer: Sample pH is a critical factor for ionizable compounds like amoxapine. To ensure optimal retention on a reversed-phase sorbent, the analyte should be in its neutral, less polar form. Amoxapine is a basic compound, so the sample pH should be adjusted to be at least two pH units above its pKa to suppress its ionization.[3][10] This increases its hydrophobicity and strengthens its interaction with the C18 or other reversed-phase sorbent.[3] Conversely, for elution, adjusting the pH to ionize the amoxapine can help in its release from the sorbent.
Question: My recovery is inconsistent between samples. What could be the cause?
Answer: A lack of reproducibility is often traced to variations in the experimental procedure.[2] Common culprits include:
-
Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, or elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results. Slower loading flow rates can sometimes improve retention.[2][11]
-
Sorbent Drying: For silica-based sorbents, it is crucial to prevent the sorbent bed from drying out between the conditioning, equilibration, and sample loading steps.[10] Drying can deactivate the sorbent and lead to poor recovery.[4]
-
Sample Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to break through during the loading step, resulting in lower recovery.[1][3] Ensure the amount of amoxapine and other matrix components does not exceed about 5% of the sorbent mass.[12]
-
Matrix Effects: Complex biological matrices can contain endogenous substances that interfere with the binding of amoxapine to the sorbent. Proper sample pre-treatment, such as protein precipitation or filtration, may be necessary.[13]
Experimental Protocol Example
This section provides a detailed methodology for a reversed-phase SPE procedure for amoxapine from a biological matrix, based on established methods.[7][8]
SPE Workflow for Amoxapine Extraction
Caption: A step-by-step workflow for the solid-phase extraction of amoxapine.
Materials:
-
SPE Cartridge: C18, 100 mg/1 mL
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: 10 mM Methanolic Ammonium Acetate
-
Sample: Plasma or serum containing amoxapine
-
pH Adjustment: Ammonium hydroxide (B78521) or a suitable buffer
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Centrifuge the sample to pellet any particulates.
-
Take a known aliquot of the supernatant.
-
Adjust the sample pH to >9.0 using a suitable base to ensure amoxapine is in its non-ionized form.
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridge on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge. Do not let the sorbent dry.
-
-
SPE Cartridge Equilibration:
-
Immediately follow the methanol with 1 mL of deionized water. Ensure the sorbent does not dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge.
-
Use a low flow rate (e.g., 0.5-1 mL/min) to allow for adequate interaction between amoxapine and the sorbent.
-
-
Washing:
-
Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove polar interferences.
-
After washing, dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water, which can interfere with the elution step.[4]
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Add 1 mL of the elution solvent (10 mM methanolic ammonium acetate).
-
Allow the solvent to soak the sorbent for a minute before applying a slow vacuum to elute the amoxapine.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for increased sensitivity in the subsequent chromatographic analysis (e.g., HPLC or LC-MS/MS).
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of amoxapine to consider for SPE?
Amoxapine is a dibenzoxazepine (B10770217) derivative with a molecular weight of 313.8 g/mol .[5] It is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO, DMF, and ethanol.[14] As a basic compound, its ionization state is pH-dependent, which is a critical consideration for SPE method development.[3]
Q2: Can I use a polymeric sorbent for amoxapine extraction?
Yes, polymeric sorbents (e.g., Oasis HLB) can be a good alternative to silica-based sorbents. They offer high capacity and are stable across a wider pH range, which can be advantageous. The general principles of conditioning, pH adjustment, and solvent selection would still apply.
Q3: My sample is in a non-aqueous solvent. How should I proceed?
If your sample is dissolved in a polar organic solvent like acetonitrile or methanol, it should be diluted with water to reduce the organic content to less than 10% before loading onto a reversed-phase cartridge.[12] If it's in a non-polar solvent, a normal-phase SPE sorbent might be more appropriate, or the solvent can be evaporated and the residue reconstituted in a compatible loading buffer.[12]
Q4: Is it necessary to dry the SPE cartridge after the wash step?
For reversed-phase SPE using a water-immiscible elution solvent, a thorough drying step is crucial. Residual water on the silica sorbent can prevent the organic elution solvent from efficiently interacting with the analyte, leading to poor recovery.[4] If a water-miscible elution solvent is used, this step may be less critical but is still recommended.[4]
Q5: What analytical techniques are typically used after SPE of amoxapine?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the analysis of amoxapine after SPE.[8][15][16] LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for complex biological matrices.[16]
References
- 1. specartridge.com [specartridge.com]
- 2. silicycle.com [silicycle.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Stabilized analysis of antidepressant drugs by solvent-recycled liquid chromatography: procedure and proposed resolution mechanisms for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Deuterium-Labeled Internal Standard Performance
Welcome to the technical support center for the use of deuterium-labeled internal standards (IS) in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide guidance on best practices for labeling strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q1: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the common causes?
A1: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are the chromatographic isotope effect leading to differential matrix effects, back-exchange of deuterium (B1214612) atoms, and the presence of unlabeled analyte as an impurity in the standard.[1][2] Each of these potential issues requires systematic investigation.
Troubleshooting Steps:
-
Verify Co-elution: The first step is to overlay the chromatograms of the analyte and the internal standard. A significant separation, with the deuterated compound often eluting slightly earlier, is known as the deuterium isotope effect.[3] This shift can expose the analyte and the IS to different levels of ion suppression or enhancement from the sample matrix as they elute, compromising accuracy.[2][4]
-
Assess Isotopic Stability (Back-Exchange): Deuterium atoms can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][5] This is most likely if labels are on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[1][5] This loss of deuterium can lead to a reduced IS signal and a falsely elevated analyte signal.[6]
-
Confirm Isotopic and Chemical Purity: The presence of the non-deuterated analyte (D0) as an impurity in your internal standard will lead to an overestimation of the analyte's concentration.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[1][3]
Below is a logical workflow for troubleshooting these common issues.
Issue 2: Deuterium Label Instability (Back-Exchange)
Q2: I suspect my internal standard is losing its deuterium labels. How do I confirm this and what positions should be avoided for labeling?
A2: Deuterium back-exchange is a critical issue that can compromise an assay. It occurs when deuterium atoms are replaced by protons from the solvent or sample matrix.[2] This is particularly common in acidic or basic solutions.[2]
Problematic Labeling Positions to Avoid:
-
Heteroatoms: Deuterium placed on oxygen (-OH), nitrogen (-NH), or sulfur (-SH) is highly prone to rapid exchange.[1][5]
-
Adjacent to Carbonyls: Carbons alpha to a carbonyl group (C=O) can undergo enolization, which facilitates deuterium exchange.[1][5]
-
Certain Aromatic Positions: Some positions on aromatic rings can be susceptible to exchange under specific pH conditions.[5]
Best Practice: Labels should be placed on stable, non-exchangeable positions, such as alkyl chains or aromatic rings that are not activated for exchange.[1] If stability remains an issue, using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N is a reliable alternative as they are not susceptible to exchange.[1][5]
Experimental Protocol: Evaluation of H/D Back-Exchange
This protocol is designed to determine if deuterium labels on the internal standard are exchanging with protons from the sample matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol/water).
-
Set B (Matrix): Spike the deuterated internal standard at the same concentration into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1] It is recommended to test multiple time points (e.g., T=0, T=4h, T=24h).
-
Process: Extract the samples using your established procedure.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor and Interpret: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A over time. A significant increase indicates H/D back-exchange.[1] One study noted a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for just one hour.
Issue 3: Chromatographic Separation of Analyte and IS
Q3: My deuterated internal standard has a different retention time than my analyte. What causes this and how can I fix it?
A3: This phenomenon is a manifestation of the "deuterium isotope effect."[3] The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope can lead to subtle changes in the molecule's physicochemical properties, such as lipophilicity. In reverse-phase chromatography, this often results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[2][3]
Consequences: If this separation occurs in a region of the chromatogram where ion suppression or enhancement is changing, the analyte and IS will be affected differently, leading to inaccurate and imprecise results.[2] Studies have shown that matrix effects experienced by an analyte and its deuterated IS can differ by 26% or more in matrices like plasma and urine.
Solutions:
-
Chromatographic Optimization: Adjusting the mobile phase, gradient profile, or temperature may help improve co-elution.[2]
-
Use a Lower Resolution Column: In some cases, a column with lower chromatographic resolution can be advantageous to ensure the analyte and IS peaks sufficiently overlap.[1][2]
-
Consider Alternative Isotopes: If the isotope effect cannot be overcome chromatographically, the most robust solution is to use an internal standard labeled with ¹³C or ¹⁵N. These heavier isotopes do not typically cause a measurable chromatographic shift.[1][7]
Data Presentation: Impact of Labeling on Retention Time
The following table summarizes hypothetical, yet typical, data illustrating the deuterium isotope effect on retention time (RT).
| Compound | Labeling | Retention Time (min) | RT Shift (Analyte - IS) |
| Analyte X | D0 (Unlabeled) | 4.52 | - |
| IS Version 1 | D3 (on methyl) | 4.50 | 0.02 min |
| IS Version 2 | D7 (on aromatic) | 4.48 | 0.04 min |
| IS Version 3 | ¹³C₃ | 4.52 | 0.00 min |
Issue 4: Metabolic Instability and Pathway Switching
Q4: Could the position of the deuterium label affect the metabolic stability of my internal standard?
A4: Yes, the position of a deuterium label can significantly impact its metabolic stability. Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds. If a deuterium label is placed at a site of metabolic oxidation (e.g., a position hydroxylated by a cytochrome P450 enzyme), the enzymatic reaction at that site can be slowed or inhibited.
This can lead to two primary problems:
-
Mismatched Metabolic Profile: If the analyte is metabolized but the IS is not (due to the deuterium label), the IS will fail to track the analyte through sample preparation and analysis, especially if the metabolite is also being measured.
-
Metabolic Switching: By blocking one metabolic pathway, the metabolism of the deuterated compound can be shunted down alternative pathways that are minor or non-existent for the unlabeled analyte.[8] This can lead to the formation of unexpected metabolites from the IS, potentially causing analytical interference.
Recommendation: When designing a deuterated internal standard, it is crucial to avoid placing labels at known sites of metabolism unless the goal is specifically to investigate metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
Common interferences in the LC-MS/MS analysis of tricyclic antidepressants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the LC-MS/MS analysis of tricyclic antidepressants (TCAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Matrix Effects and Ion Suppression
Q1: My TCA signal intensity is significantly lower in plasma samples compared to the neat standard. What is causing this and how can I fix it?
A1: This phenomenon is likely due to matrix effects , specifically ion suppression , where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2] This leads to reduced sensitivity, poor accuracy, and unreliable quantification.[3][4]
Troubleshooting Steps:
-
Confirm Matrix Effects:
-
Post-Column Infusion: Perform a post-column infusion experiment to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6][7] This involves infusing a constant flow of the TCA standard into the LC eluent after the analytical column and injecting a blank matrix extract. Dips or rises in the baseline signal of the standard indicate matrix effects.[7]
-
Post-Extraction Spike: Quantitatively assess matrix effects by comparing the peak area of a TCA standard spiked into a blank matrix extract after extraction with the peak area of the same standard in a neat solvent.[5][6] A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4][8]
-
Liquid-Liquid Extraction (LLE): Offers a good clean-up by separating analytes based on their partitioning between two immiscible liquids.
-
Solid-Phase Extraction (SPE): Provides excellent selectivity by using a sorbent that retains the analytes while matrix components are washed away. Mixed-mode SPE can be particularly effective for basic compounds like TCAs.[9]
-
Protein Precipitation (PPT): A simpler but less clean method. If using PPT, consider newer plates designed to also remove phospholipids.[8]
-
-
Chromatographic Separation: Optimize your LC method to chromatographically separate the TCAs from the regions of ion suppression identified in the post-column infusion experiment. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, but may compromise the limit of quantification (LOQ).[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., amitriptyline-D3) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[6] This allows for accurate quantification as the ratio of the analyte to the SIL-IS remains constant.[4]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for matrix effects.[6]
-
Q2: How do I perform a post-column infusion experiment to check for ion suppression?
A2: A post-column infusion experiment is a diagnostic tool to visualize regions of ion suppression or enhancement across a chromatographic run.
Experimental Protocol:
-
System Setup:
-
Connect a syringe pump with a T-piece between the analytical column and the mass spectrometer's ion source.
-
Prepare a solution of the tricyclic antidepressant of interest (e.g., 100 ng/mL in mobile phase).
-
-
Procedure:
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for the TCA.
-
Start the LC gradient with the mobile phase.
-
Once a stable baseline is achieved, start the syringe pump to continuously infuse the TCA standard at a low flow rate (e.g., 10 µL/min). You should observe a stable, elevated baseline signal for your TCA.[7]
-
Inject a prepared blank plasma/serum extract (that has gone through your sample preparation procedure).[10]
-
-
Data Analysis:
-
Monitor the baseline of the infused TCA standard throughout the chromatographic run.
-
Any significant drop in the baseline indicates a region of ion suppression .
-
Any significant rise in the baseline indicates a region of ion enhancement .
-
This "matrix effect profile" will show you the retention times where co-eluting matrix components are affecting ionization.[10] You can then adjust your chromatography to ensure your target TCAs do not elute in these zones.
-
DOT Script for Post-Column Infusion Workflow
Caption: Workflow for a post-column infusion experiment.
Isobaric and Metabolic Interferences
Q3: I am having trouble distinguishing between two TCAs that have the same mass. How can I resolve this?
A3: This is an issue of isobaric interference , where two different compounds have the same nominal mass-to-charge ratio (m/z). A classic example in TCA analysis is nortriptyline and protriptyline .[1] Additionally, metabolites can be isobaric with other TCAs or their metabolites.
Resolution Strategies:
-
Chromatographic Separation: This is the most effective solution. Develop a robust LC method that can baseline-separate the isobaric compounds. This can be achieved by:
-
Optimizing the mobile phase gradient: A shallower gradient can improve resolution.
-
Trying different stationary phases: A C18 column is common, but other chemistries like phenyl-hexyl or biphenyl (B1667301) might offer different selectivity.
-
Adjusting the mobile phase pH: Since TCAs are basic compounds, small changes in pH can alter their retention and improve separation.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, an HRMS instrument (like a Q-TOF or Orbitrap) can differentiate between isobars by measuring their exact mass with high precision, as they will have slightly different elemental compositions and thus different exact masses.
-
Monitor Unique Product Ions: Even if the precursor ions are the same, the compounds may produce different product ions upon fragmentation (CID). Analyze the full scan product ion spectra for each compound to find unique fragments that can be used for specific MRM transitions.
Q4: My patient sample shows a peak for imipramine, but the patient is prescribed desipramine. Could this be a metabolite?
A4: Yes, this is a common scenario. Tertiary amine TCAs are metabolized in the body to their active secondary amine counterparts through demethylation.[11] This can be a significant source of interference if not properly accounted for.
Common Metabolic Pathways:
-
Amitriptyline is metabolized to Nortriptyline .[12]
-
Imipramine is metabolized to Desipramine .[12]
-
Clomipramine is metabolized to Norclomipramine .
-
Doxepin is metabolized to Nordoxepin (Desmethyldoxepin) .
It is crucial that your LC-MS/MS method can separate the parent drug from its major active metabolites to avoid misquantification and incorrect clinical interpretation.[13]
DOT Script for TCA Metabolic Pathways
Caption: Common metabolic pathways of tertiary amine TCAs.
Chromatographic Issues
Q5: My TCA peaks are showing significant tailing. What causes this and how can I improve the peak shape?
A5: Peak tailing for TCAs, which are basic compounds, is often caused by secondary interactions between the positively charged analytes and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[14][15]
Troubleshooting Peak Tailing:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase to around 3 or below using an additive like formic acid (0.1%).[15] At low pH, the silanol groups are protonated (neutral), minimizing the unwanted ionic interactions with the basic TCAs.
-
Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. End-capping "caps" the residual silanol groups with a small silylating agent (like trimethylsilyl), making the surface less active and reducing tailing.[15]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help, but this is generally not compatible with mass spectrometry.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[16]
-
Ensure Proper Fittings: Dead volume from improperly seated fittings between the tubing and the column can cause peak distortion.[15]
Q6: I am seeing a peak for my highest calibrator in a subsequent blank injection. How do I troubleshoot this carryover?
A6: This issue is known as carryover , where remnants of a previous, high-concentration sample appear in a subsequent analysis.[12] It is a critical issue in quantitative analysis as it can lead to false-positive results or overestimated concentrations.
Systematic Troubleshooting for Carryover:
-
Identify the Source: The most common sources are the autosampler (injection needle, valve, sample loop) and the analytical column.[17]
-
Isolate the Autosampler: Replace the analytical column with a zero-dead-volume union. Inject a high-concentration standard followed by a blank. If you still see carryover, the problem is in the autosampler or the tubing before the union.
-
Isolate the Column: If the carryover disappears after removing the column, the column itself is the primary source of the carryover.
-
-
Optimize the Autosampler Wash:
-
Increase the volume and duration of the needle wash.
-
Use a stronger wash solvent. A common approach is to use a wash solution that includes the organic solvent used in your gradient at a high percentage, and also a solvent with a different pH to ensure all forms of the analyte are solubilized. A good wash sequence might be:
-
90:10 Acetonitrile:Water with 0.1% Formic Acid
-
90:10 Isopropanol:Water
-
-
-
Improve the LC Method:
-
Column Wash: Ensure your gradient program includes a high-organic wash step at the end of each run for a sufficient duration to elute all retained compounds.
-
"Sticky" Compounds: TCAs can be "sticky" due to their chemical properties. Consider using a different column stationary phase that has less affinity for your analytes.
-
-
Injection Sequence: As a last resort, you can program your injection sequence to run a blank injection after every high-concentration sample to wash the system, although this reduces throughput.[12]
Data & Protocols
Table 1: Example MRM Transitions for Common TCAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amitriptyline | 278.3 | 91.1 | 30 |
| Nortriptyline | 264.3 | 233.1 | 15 |
| Imipramine | 281.3 | 86.1 | 20 |
| Desipramine | 267.2 | 72.1 | 25 |
| Clomipramine | 315.2 | 86.1 | 22 |
| Doxepin | 280.2 | 107.1 | 28 |
| Protriptyline | 264.2 | 105.1 | 20 |
Note: These values are illustrative. Optimal MRM transitions and collision energies must be determined empirically on your specific instrument.[9]
Table 2: Sample Preparation Method Performance Comparison
| Method | Typical Recovery | Matrix Effect | Throughput | Selectivity |
| Protein Precipitation (PPT) | >90% | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 70-90% | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | >85% | Low | Low-Medium | High |
Experimental Protocol: Protein Precipitation for TCA Analysis
This protocol is a basic starting point for the extraction of TCAs from serum or plasma.
-
Sample Aliquoting: Pipette 50 µL of serum/plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 150 µL of precipitation solution (Acetonitrile containing the appropriate concentration of a SIL-IS, e.g., amitriptyline-D3).
-
Precipitation: Vortex the tubes for 3 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes for 5 minutes at 16,000 x g to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Dilution: Add 450 µL of water (or initial mobile phase) to the supernatant.
-
Mixing: Cover and vortex the plate/vials for 2 minutes.
-
Injection: Inject the sample onto the LC-MS/MS system.
References
- 1. lcms.cz [lcms.cz]
- 2. ijnc.ir [ijnc.ir]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. benchchem.com [benchchem.com]
Long-term stability of 8-Hydroxy Amoxapine-d8 in frozen plasma samples
This technical support center provides guidance on the long-term stability of 8-Hydroxy Amoxapine-d8 in frozen plasma samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in plasma to ensure long-term stability?
For optimal long-term stability, it is recommended to store plasma samples containing this compound at ultra-low temperatures, specifically at -20°C or colder. Storage in a desiccator for solid or lyophilized forms is also advised to protect against moisture.[1] To prevent potential degradation from light, especially for photosensitive compounds, storage in light-protected vials is a best practice.
Q2: How long can I expect this compound to be stable in frozen plasma?
Q3: What type of container should I use for storing plasma samples with this compound?
Use well-sealed, high-quality polypropylene (B1209903) or glass vials suitable for cryogenic storage. This will minimize solvent evaporation and prevent contamination. For photosensitive compounds, amber-colored vials are recommended to protect the analyte from light-induced degradation.
Q4: Can freeze-thaw cycles affect the stability of this compound in plasma?
Yes, repeated freeze-thaw cycles can impact the stability of analytes in plasma. A study on synthetic cannabinoids showed that while most substances had good freeze-thaw stability, some showed degradation after three cycles.[2] It is best practice to aliquot plasma samples into smaller, single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Signal Intensity Over Time | - Degradation of the Standard: The compound may be degrading due to improper storage temperature, exposure to light, or enzymatic activity in the plasma. - Adsorption to Container: The analyte may be adsorbing to the surface of the storage vial. | - Verify Storage Conditions: Ensure samples are consistently stored at -20°C or colder and protected from light. - Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.[4] - Use Silanized Vials: Consider using silanized glass vials or low-binding polypropylene tubes to minimize adsorption. |
| Inconsistent Analyte/Internal Standard Response Ratio | - Deuterium (B1214612) Exchange: The deuterium atoms on the standard may be exchanging with protons from the solvent or matrix, especially under acidic or basic conditions.[4][5] - Differential Matrix Effects: The analyte and the deuterated standard may not be co-eluting perfectly, leading to different matrix effects.[4] | - Use Aprotic Solvents: For reconstitution and dilutions, always use high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) to minimize the risk of H/D exchange.[1] - Optimize Chromatography: Adjust the chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.[4] - Verify Isotopic Purity: Use high-resolution mass spectrometry to check for any increase in the abundance of lower mass isotopologues.[1] |
| Presence of Unlabeled Analyte in the Deuterated Standard | - Contamination of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte. | - Analyze the Internal Standard Solution: Inject a solution of the deuterated internal standard alone to check for the presence of the unlabeled analyte.[4] - Consult the Certificate of Analysis: Review the certificate of analysis provided by the manufacturer for information on isotopic and chemical purity. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
1. Objective: To evaluate the long-term stability of this compound in fortified human plasma samples stored at -20°C and -80°C over a period of 12 months.
2. Materials:
-
This compound certified reference material
-
Blank human plasma (screened and confirmed to be free of the analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Calibrated pipettes and tips
-
Cryogenic storage vials (polypropylene, amber)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
3. Sample Preparation (Day 0):
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a spiking solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water to achieve a concentration that, when added to plasma, will result in low and high QC (Quality Control) concentrations (e.g., 5 ng/mL and 50 ng/mL).
-
Thaw blank human plasma at room temperature.
-
Fortify the blank plasma with the spiking solution to achieve the desired low and high QC concentrations. The volume of the spiking solution should not exceed 5% of the total plasma volume.
-
Gently vortex the fortified plasma for 1 minute to ensure homogeneity.
-
Aliquot the fortified plasma into the cryogenic storage vials in volumes sufficient for a single analysis (e.g., 200 µL).
-
Prepare a set of "time zero" (T0) samples by immediately proceeding to the extraction and analysis steps.
-
Store the remaining aliquots at -20°C and -80°C.
4. Storage and Analysis Time Points:
-
Samples will be analyzed at the following time points: 0, 1, 3, 6, 9, and 12 months.
-
At each time point, retrieve three aliquots from each storage temperature and concentration level.
5. Sample Extraction (at each time point):
-
Thaw the plasma samples at room temperature.
-
Add 400 µL of ice-cold acetonitrile (containing a suitable internal standard, if different from the analyte being tested for stability) to each 200 µL plasma sample to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume onto the LC-MS/MS system.
6. LC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column (e.g., µ-Bondapak C18)[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions for this compound.
7. Data Analysis:
-
Calculate the mean concentration of the stored samples at each time point.
-
The stability is assessed by comparing the mean concentration of the stored samples to the mean concentration of the "time zero" samples.
-
The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the T0 samples.
Visualizations
Caption: Experimental workflow for long-term stability assessment.
Data Presentation
The following table presents a hypothetical summary of stability data for this compound in frozen plasma based on the described protocol.
| Storage Temperature | Time Point (Months) | Mean Concentration (ng/mL) | % of Initial Concentration | Stability Status |
| -20°C | 0 | 50.2 | 100% | - |
| 1 | 49.8 | 99.2% | Stable | |
| 3 | 48.9 | 97.4% | Stable | |
| 6 | 47.5 | 94.6% | Stable | |
| 9 | 46.1 | 91.8% | Stable | |
| 12 | 45.3 | 90.2% | Stable | |
| -80°C | 0 | 50.1 | 100% | - |
| 1 | 50.0 | 99.8% | Stable | |
| 3 | 49.6 | 99.0% | Stable | |
| 6 | 49.2 | 98.2% | Stable | |
| 9 | 48.8 | 97.4% | Stable | |
| 12 | 48.5 | 96.8% | Stable |
References
- 1. benchchem.com [benchchem.com]
- 2. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for dealing with poor fragmentation of 8-Hydroxy Amoxapine-d8
Welcome to the technical support center for the analysis of 8-Hydroxy Amoxapine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the mass spectrometric analysis of this deuterated standard, with a particular focus on addressing poor fragmentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or non-existent molecular ion for this compound and poor fragmentation. What are the likely causes?
A1: Poor signal intensity and inadequate fragmentation of deuterated standards like this compound can stem from several factors.[1] The most common causes include:
-
Suboptimal Ionization Conditions: Electrospray ionization (ESI) efficiency is highly dependent on parameters such as spray voltage, gas flows, and source temperature.[2][3] Incorrect settings can lead to inefficient ion formation.
-
In-source Fragmentation: High cone or fragmentor voltages can cause the molecule to fragment within the ion source before it reaches the mass analyzer, leading to a diminished precursor ion signal.[3][4]
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization and fragmentation of analytes.[5][6][7][8] For amine-containing compounds like 8-Hydroxy Amoxapine, an acidic mobile phase is often used to promote protonation.[9]
-
Collision Energy: In tandem mass spectrometry (MS/MS), insufficient or excessive collision energy will result in poor fragmentation or complete shattering of the precursor ion, respectively.[10]
Q2: How does the deuterium (B1214612) labeling in this compound potentially affect its fragmentation compared to the unlabeled analog?
A2: The presence of deuterium atoms can introduce an "isotope effect," which may slightly alter the fragmentation pattern and retention time compared to the non-deuterated compound.[11] While ideally, the deuterated standard should co-elute and exhibit similar ionization and fragmentation behavior, differences can arise.[11] The position of the deuterium labels is crucial; if they are on labile sites, they can be lost through exchange with protons from the solvent, leading to inaccurate quantification.[11] It is essential to choose standards with deuterium on stable positions of the carbon skeleton.[11]
Q3: What are the key instrument parameters to optimize for improving the fragmentation of this compound?
A3: To enhance fragmentation, a systematic optimization of several key mass spectrometer parameters is recommended. This typically involves a one-factor-at-a-time approach while infusing a standard solution of this compound.[3] The critical parameters include:
-
Ionization Source Parameters: Spray voltage, nebulizer gas pressure, drying gas flow, and temperature.[3]
-
Cone/Fragmentor Voltage: This voltage is crucial for controlling in-source fragmentation. It should be optimized to maximize the precursor ion intensity while minimizing premature fragmentation.[3][4]
-
Collision Energy: In the collision cell, this energy dictates the extent of fragmentation of the selected precursor ion. A collision energy ramp experiment is often performed to find the optimal value that produces a stable and informative fragment ion spectrum.
Troubleshooting Guides
Issue: Poor or No Signal for this compound Precursor Ion
This is a common issue that can halt method development. The following table provides a structured approach to troubleshooting.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Ionization Mode | Verify that the mass spectrometer is set to the correct polarity (positive ion mode for this compound). | Detection of the protonated molecule [M+H]+. |
| Suboptimal Source Conditions | Systematically optimize spray voltage, nebulizer gas, drying gas flow, and temperature. Start with manufacturer-recommended settings and adjust one parameter at a time.[3] | Increased signal intensity and stability. |
| Inappropriate Mobile Phase | Ensure the mobile phase promotes ionization. For ESI positive mode, a low concentration of an acid like formic acid (0.1%) is commonly used.[4][9] The organic content of the mobile phase can also affect ionization efficiency.[6] | Enhanced signal of the protonated precursor ion. |
| Sample Concentration Too Low | Prepare and inject a more concentrated solution of the standard. | A detectable signal should appear. |
| Instrument Contamination | Clean the ion source and ion optics as per the manufacturer's guidelines.[12] | Reduction in background noise and potential improvement in signal intensity. |
Issue: Inadequate or Inconsistent Fragmentation
Once a stable precursor ion is achieved, the next challenge is to obtain a consistent and informative fragmentation pattern.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Collision Energy Too Low/High | Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the precursor and product ions.[10] | Identification of an optimal collision energy that produces the desired fragment ions with good intensity. |
| Incorrect Precursor Ion Selection | Ensure that the correct m/z for the protonated this compound is isolated in the quadrupole. | The MS/MS spectrum will correspond to the fragmentation of the target analyte. |
| In-source Fragmentation | If the precursor ion is weak and fragment ions are already present in the MS1 scan, reduce the cone/fragmentor voltage.[3][4] | Increased precursor ion intensity and reduced fragments in the MS1 spectrum. |
| Choice of Fragmentation Technique | If available on your instrument, compare Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). HCD can sometimes provide more extensive fragmentation.[13][14][15] | Generation of a more informative fragment ion spectrum. |
| Mobile Phase Effects on Fragmentation | The mobile phase composition can influence fragmentation patterns.[5][7] Consider evaluating different mobile phase additives or pH levels.[5][8] | Altered fragmentation pattern that may be more suitable for quantification. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in mobile phase).
-
LC-MS/MS system with an ESI source.
-
Syringe pump for direct infusion.
Methodology:
-
Initial Setup: Set the mass spectrometer to positive ionization mode and select the calculated m/z for the protonated this compound. Begin with the instrument's default source parameters.
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[3]
-
Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While monitoring the signal, gradually increase the spray voltage until a stable and maximal signal is achieved.
-
Nebulizer and Drying Gas: At the optimal spray voltage, adjust the nebulizer and drying gas flow rates to maximize the signal.
-
Drying Gas Temperature: Optimize the drying gas temperature to ensure efficient desolvation without causing thermal degradation.
-
Cone/Fragmentor Voltage: Ramp the cone voltage from a low to a high value and record the intensity of the precursor ion. Select the voltage that gives the highest precursor ion signal with minimal in-source fragmentation.[3][4]
-
-
Final Evaluation: Combine the optimized parameters and verify a stable and intense signal for the precursor ion.
Protocol 2: Collision Energy Optimization
Objective: To determine the optimal collision energy for generating a stable and abundant fragment ion for quantification.
Materials:
-
This compound standard solution.
-
LC-MS/MS system with optimized source parameters.
Methodology:
-
Setup: Set up an LC-MS/MS method with the optimized source parameters from Protocol 1. Select the precursor ion for this compound.
-
Collision Energy Ramp: Create a series of experiments or use a built-in function to ramp the collision energy over a wide range (e.g., 5-50 eV).
-
Analysis: Inject the standard solution and acquire MS/MS data at each collision energy level.
-
Data Evaluation: Plot the intensity of the precursor ion and the key product ions as a function of collision energy. Select the collision energy that provides the highest and most stable intensity for the desired product ion.
Visualizations
Caption: Troubleshooting workflow for poor fragmentation of this compound.
Caption: Logical pathway for ESI source parameter optimization.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of mobile phase, source parameters and source type on electrospray ionization efficiency in negative ion mode [ouci.dntb.gov.ua]
- 8. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. zefsci.com [zefsci.com]
- 11. benchchem.com [benchchem.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Amoxapine and its Metabolite, 8-Hydroxyamoxapine, Utilizing 8-Hydroxy Amoxapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of 8-Hydroxy Amoxapine-d8 as an internal standard in the bioanalytical method validation for the quantification of amoxapine (B1665473) and its active metabolite, 8-hydroxyamoxapine (B25638). The performance of this deuterated internal standard is evaluated against other commonly used internal standards, supported by experimental data and detailed methodologies. This document is intended to assist researchers and drug development professionals in selecting the most appropriate internal standard and validation strategy for their bioanalytical needs.
The validation of bioanalytical methods is a critical requirement from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and reproducibility of quantitative data from biological matrices.[1][2] The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their similar physicochemical properties to the analyte of interest.[1][3]
Experimental Protocols
A robust bioanalytical method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard would typically involve the following steps:
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound).
-
Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for amoxapine, 8-hydroxyamoxapine, and this compound are monitored.
-
3. Method Validation
The method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which includes the assessment of the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from other components in the matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Linearity is assessed over a defined concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of matrix components on the ionization of the analytes and the internal standard.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, and long-term stability).
Data Presentation: Comparison of Internal Standards
The following tables summarize the performance characteristics of this compound compared to other non-deuterated internal standards that have been reported for the analysis of amoxapine and 8-hydroxyamoxapine. It is important to note that direct head-to-head comparative studies are limited in the published literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Comparison of Internal Standard Performance in Amoxapine and 8-Hydroxyamoxapine Bioanalysis
| Parameter | This compound (Anticipated Performance) | 8-Methoxyloxapine[3] | Promazine / Trimipramine[4] |
| Type | Stable Isotope-Labeled (SIL) | Analog | Analog |
| Co-elution with Analyte | Yes | Likely similar retention time | Different retention times |
| Correction for Matrix Effects | Excellent | Good | Moderate to Good |
| Correction for Extraction Variability | Excellent | Good | Moderate to Good |
| Potential for Ion Suppression/Enhancement Interference | Minimal | Possible | Possible |
| Commercial Availability | Available from specialty chemical suppliers | May require custom synthesis or be less readily available | Readily available |
Table 2: Quantitative Validation Parameters from Published Methods
Note: Data for this compound is not explicitly available in the reviewed literature. The values presented are typical for SIL internal standards and based on general principles of bioanalytical method validation. Data for other internal standards are taken from the cited literature and may have been generated under different analytical conditions.
| Validation Parameter | This compound (Expected) | Method with 8-Methoxyloxapine[3] | Method with Promazine/Trimipramine[4][5] |
| Linearity (r²) | > 0.99 | Not explicitly stated | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | Not explicitly stated | 3 ng/mL (Amoxapine & 8-OH Amoxapine) |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated | Not explicitly stated |
| Precision (% CV) | < 15% | Not explicitly stated | < 10.8% (within-day), < 10.5% (day-to-day) |
| Recovery (%) | Consistent and reproducible | Not explicitly stated | 97-100% |
Mandatory Visualization
Caption: Experimental workflow for the bioanalytical method validation of amoxapine.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to 8-Hydroxy Amoxapine-d8 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Amoxapine and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 8-Hydroxy Amoxapine-d8, a deuterated internal standard, with alternative non-deuterated internal standards, supported by established principles of bioanalytical method validation.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. This is due to its ability to mimic the physicochemical properties of the analyte of interest, thereby providing superior correction for variability throughout the analytical workflow, including sample extraction, matrix effects, and instrument response. This compound, as a deuterated analog of the primary active metabolite of Amoxapine, exemplifies this best practice.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Advantage of Deuterated IS |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | Higher accuracy due to better compensation for analyte loss and matrix effects. |
| Precision (% CV) | Typically < 5% | Can be > 15% | Improved precision due to consistent co-elution and ionization behavior with the analyte. |
| Matrix Effect | Minimal and compensated | Significant and variable | Co-elution ensures that both analyte and IS are equally affected by ion suppression or enhancement. |
| Recovery | Tracks analyte recovery closely | May differ significantly from analyte recovery | Near-identical chemical properties lead to similar extraction efficiencies. |
| Regulatory Compliance | Preferred by regulatory agencies (e.g., FDA, EMA) | May require extensive justification and additional validation | Meets the stringent requirements for robust and reliable bioanalytical methods. |
Table 2: Representative Quantitative Data on Matrix Effect and Precision
The following table presents representative data illustrating the typical performance differences observed between a deuterated and a non-deuterated internal standard in bioanalytical assays.
| Internal Standard Type | Matrix Factor (Range across different lots of plasma) | Coefficient of Variation (%CV) of IS-Normalized Matrix Factor |
| This compound | 0.95 - 1.05 | < 5% |
| Non-Deuterated Analog | 0.70 - 1.30 | > 15% |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the reliable quantification of 8-Hydroxy Amoxapine. The following is a representative experimental protocol for an LC-MS/MS method.
Objective: To accurately and precisely quantify 8-Hydroxy Amoxapine in human plasma using this compound as an internal standard.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 8-Hydroxy Amoxapine from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-Hydroxy Amoxapine: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.
Mandatory Visualizations
Caption: Workflow for comparing internal standards.
Caption: Amoxapine's mechanism of action.
Conclusion
The use of a deuterated internal standard, such as this compound, is the unequivocally superior choice for the quantitative bioanalysis of 8-Hydroxy Amoxapine. Its ability to co-elute with the analyte and behave almost identically during sample preparation and analysis ensures the most accurate and precise data, which is essential for regulated drug development and clinical research. While non-deuterated internal standards may be utilized, they often require more extensive validation to demonstrate their suitability and may compromise the overall robustness and reliability of the analytical method. Therefore, for high-stakes bioanalytical applications, this compound remains the gold standard internal standard.
A Comparative Guide to the Cross-Validation of Analytical Methods for Amoxapine and its Metabolites
This guide provides a detailed comparison of various analytical methods for the quantification of amoxapine (B1665473) and its primary active metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Amoxapine, a dibenzoxazepine (B10770217) class tricyclic antidepressant, is metabolized in the body to form active metabolites that contribute to its overall therapeutic effect and potential side effects.[1][2] Accurate and reliable analytical methods are crucial for determining the concentrations of the parent drug and its metabolites to ensure safety and efficacy.[3] This guide compares High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance data for various published methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC coupled with UV or electrochemical detection is a widely used technique for the analysis of amoxapine and its metabolites.
Table 1: Performance Characteristics of HPLC Methods for Amoxapine and Metabolites
| Analyte | Method | Matrix | Linearity (ng/mL) | LOQ/LOD (ng/mL) | Precision (CV%) | Recovery (%) | Reference |
| Amoxapine | HPLC-UV | Serum | 25 - 1080 | LOD: 3 | < 10.8 (within-day), < 10.5 (day-to-day) | 97 - 100 | [4] |
| 8-Hydroxyamoxapine | HPLC-UV | Serum | 25 - 1080 | LOD: 3 | < 10.8 (within-day), < 10.5 (day-to-day) | 97 - 100 | [4] |
| Amoxapine | HPLC-UV | Plasma | 0 - 400 µg/L | LOD: 1 - 3 ng | < 5 (within-run), < 8 (day-to-day) | Not Specified | [5] |
| 7-Hydroxyamoxapine | HPLC-UV | Plasma | 0 - 400 µg/L | LOD: 1 - 3 ng | < 5 (within-run), < 8 (day-to-day) | Not Specified | [5] |
| 8-Hydroxyamoxapine | HPLC-UV | Plasma | 0 - 400 µg/L | LOD: 1 - 3 ng | < 5 (within-run), < 8 (day-to-day) | Not Specified | [5] |
| Amoxapine | HPLC-UV | Plasma | 10 - 1000 | Sensitivity: 10 | CV: 3.84 (within-run) | Excellent | [3] |
| 8-Hydroxyamoxapine | HPLC-UV | Plasma | Up to 1000 | Sensitivity: 25 | CV: 4.57 (within-run) | Excellent | [3] |
| Amoxapine | RP-HPLC | Plasma | 25 - 600 | < 10 | Not Specified | Not Specified | [6] |
| 7-Hydroxyamoxapine | RP-HPLC | Plasma | 25 - 600 | < 10 | Not Specified | Not Specified | [6] |
| 8-Hydroxyamoxapine | RP-HPLC | Plasma | 25 - 600 | < 10 | Not Specified | Not Specified | [6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalytical studies.
Table 2: Performance Characteristics of LC-MS/MS Methods for Amoxapine and Metabolites
| Analyte | Method | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Precision (CV%) | Recovery (%) | Reference |
| Amoxapine | UPLC-MS/MS | Urine | Not Specified | Not Specified | < 12 (inter- & intra-day) | Not Specified | [7] |
| Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine, Loxapine N-oxide | ESI-LC-MS/MS | Human Plasma | 0.0500 - 50.0 | Not Specified | < 15 (intra-assay), < 10 (inter-assay) | Not Specified | [8] |
| Amitriptyline, desipramine, imipramine, nortriptyline | HPLC-MS/MS | Serum | Not Specified | < 22 | ≤ 12 (inter- & intra-day) | 97 - 131 | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is another robust technique for the analysis of tricyclic antidepressants, often requiring derivatization.
Table 3: Performance Characteristics of GC-MS Methods for Amoxapine
| Analyte | Method | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Precision (CV%) | Recovery (%) | Reference |
| Amoxapine | GC-MS | Human Plasma | Not Specified | 0.2 - 5 | Not Specified | 80.2 - 92.1 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique.
HPLC-UV Method for Amoxapine and 8-Hydroxyamoxapine in Serum[4]
-
Sample Preparation:
-
To 1.0 mL of serum in a plastic tube, add the internal standard (trimipramine or promazine).
-
Perform solid-phase extraction using Bond-Elut C18 columns.
-
Elute the compounds with 10 mM methanolic ammonium (B1175870) acetate.
-
Evaporate the eluates at 56-58°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: 5-micron silica-packing column (4.6 x 250 mm).
-
Mobile Phase: Absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 254 nm for amoxapine and 8-hydroxyamoxapine.
-
LC-MS/MS Method for Tricyclic Antidepressants in Urine[7]
-
Sample Preparation:
-
Urine specimens are subjected to analysis to monitor patient compliance.
-
-
Chromatographic Conditions:
-
Technique: Ultra-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Analysis Time: Less than 5 minutes for 9 TCA drugs.
-
-
Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer.
-
GC-MS Method for Amoxapine in Human Plasma[10][11]
-
Sample Preparation:
-
Basify human plasma containing an internal standard (protriptyline) and centrifuge.
-
Perform pipette tip solid-phase extraction with MonoTip C18 tips.
-
Precondition the sorbent twice with methanol (B129727) and water.
-
Extract the supernatant by 20 repeated aspirating/dispensing cycles.
-
-
Elute with methanol by five repeated aspirating/dispensing cycles.
-
Inject the eluate directly into the GC-MS system.
-
-
Chromatographic Conditions:
-
Column: DB-5MS fused silica (B1680970) capillary column (30 m × 0.32 mm i.d., 0.25 μm).
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min.
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the procedural steps.
Caption: HPLC-UV sample preparation and analysis workflow.
Caption: GC-MS sample preparation and analysis workflow.
Conclusion
The choice of analytical method for amoxapine and its metabolites is a critical decision in clinical and research settings. HPLC-UV methods offer a cost-effective and reliable approach, suitable for routine therapeutic drug monitoring.[3][4] LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for demanding applications such as bioequivalence studies and the analysis of low-concentration samples.[7][8] GC-MS, while also a powerful technique, may require more extensive sample preparation, including derivatization in some cases.[10][11] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs.
References
- 1. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amoxapine in human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the antidepressants maprotiline and amoxapine, and their metabolites, in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocratic liquid chromatographic method for the determination of amoxapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method validation of a tricyclic antidepressant drug panel in urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Inter-laboratory Quantification of Amoxapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of amoxapine (B1665473), a tricyclic antidepressant. The objective is to offer an objective overview of the performance of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—to assist researchers in method selection and validation. The information presented is a synthesis of data from multiple studies conducted in accordance with international validation guidelines.
Quantitative Data Summary
The performance characteristics of HPLC-UV and LC-MS/MS for amoxapine quantification are summarized below. Data is derived from studies that have followed the International Council for Harmonisation (ICH) guidelines, ensuring a degree of comparability.[1][2][3][4][5][6]
| Performance Metric | HPLC-UV Method 1[1] | HPLC-UV Method 2[7] | LC-MS/MS Method[2] |
| Linearity Range | 0.5 - 2.5 µg/mL | 2 - 20 µg/mL | 0.05 - 50.0 ng/mL |
| Limit of Detection (LOD) | 0.048 µg/mL | 19.8 ng/mL | Not explicitly stated, but LLOQ is 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.146 µg/mL | 60.50 ng/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 99.97% - 100.4% | Not explicitly stated | ±13% of nominal value |
| Precision (%RSD) | < 2% | Not explicitly stated | Intra-assay: < 15%, Inter-assay: < 10% |
| Matrix | Bulk dosage form | Pharmaceutical formulation | Human Plasma |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for the quantification of amoxapine using HPLC-UV, LC-MS/MS, and a representative GC-MS method.
Figure 1: Generalized workflow for amoxapine quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of amoxapine in pharmaceutical formulations due to its simplicity and cost-effectiveness.
Sample Preparation (for bulk dosage form):
-
Accurately weigh 10 mg of amoxapine and transfer to a 10 mL volumetric flask.
-
Dissolve in the mobile phase (e.g., a 1:1 mixture of 10 mM Ammonium acetate (B1210297) and Acetonitrile) to prepare a stock solution of 1000 µg/mL.[1]
-
Sonicate for 5 minutes and make up the volume with the mobile phase.
-
Further dilute the stock solution with the mobile phase to prepare working standards and samples within the calibration range.[1]
Chromatographic Conditions:
-
Column: Endurus C18 Classic (100 × 4.6 mm, 3 µm)[1]
-
Mobile Phase: 10 mM Ammonium acetate and Acetonitrile (B52724) (1:1) with gradient elution.[1]
-
Flow Rate: 1.5 mL/min[1]
-
Detection Wavelength: 240 nm[1]
-
Injection Volume: 20 µL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying amoxapine in plasma.
Sample Preparation (from human plasma):
-
To a 100 µL plasma sample, add an internal standard.
-
Perform solid-phase extraction (SPE) using a cation-exchange cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Transitions: Specific precursor-to-product ion transitions for amoxapine and its internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of tricyclic antidepressants. Derivatization is often required to improve the volatility and thermal stability of the analytes.
Sample Preparation (representative for biological fluids):
-
To a 0.3 mL sample (e.g., pericardial fluid), add an internal standard.[8]
-
Perform a dispersive liquid-liquid microextraction (DLLME) using chloroform (B151607) as the extraction solvent and acetonitrile as the disperser solvent.[8]
-
Centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for injection. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be performed at this stage.[9]
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5MS or HP-5MS.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 280°C.[8]
-
Ionization Mode: Electron Impact (EI).
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for amoxapine and the internal standard.[8]
Amoxapine's Mechanism of Action: A Signaling Pathway Overview
Amoxapine is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine (B1679862) and serotonin, thereby increasing their concentrations in the synaptic cleft.[4] It also exhibits antagonist activity at dopamine (B1211576) D2 receptors.[4]
Figure 2: Amoxapine's mechanism of action.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. capa.org.tw [capa.org.tw]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Seven Antidepressants in Pericardial Fluid by Means of Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.direct [scholars.direct]
The Gold Standard for Amoxapine Bioanalysis: A Comparative Guide to the Accuracy and Precision of 8-Hydroxy Amoxapine-d8
In the rigorous landscape of clinical trial sample analysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of bioanalytical data. For the quantification of the antidepressant amoxapine (B1665473) and its active metabolite, 8-hydroxyamoxapine, the use of a deuterated internal standard, specifically 8-Hydroxy Amoxapine-d8, has emerged as a best practice. This guide provides a comprehensive comparison of the performance of this compound against other analytical approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical workflows.
Superior Performance of Deuterated Internal Standards
The fundamental principle behind the use of a stable isotope-labeled internal standard, such as this compound, lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior effectively normalizes for variations during sample preparation and analysis, leading to significantly improved accuracy and precision compared to using a structural analog or no internal standard at all.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the performance characteristics of various analytical methods used for the quantification of amoxapine and 8-hydroxyamoxapine, highlighting the advantages of employing a deuterated internal standard.
Table 1: Performance Characteristics of LC-MS/MS Methods for Amoxapine and 8-Hydroxyamoxapine Quantification
| Parameter | Method with this compound (Expected Performance) | Method with Structural Analog IS (e.g., 8-methoxyloxapine)[1] | Method without Internal Standard (HPLC-UV)[2] |
| Analyte(s) | Amoxapine, 8-Hydroxyamoxapine | Amoxapine, 8-Hydroxyamoxapine | Amoxapine, 8-Hydroxyamoxapine |
| Internal Standard (IS) | This compound | 8-methoxyloxapine | N/A |
| Accuracy (% Bias) | Expected to be within ±15% (typically < ±5%) | Not explicitly stated, but method validated | Not explicitly stated |
| Precision (CV%) | Expected to be < 15% (typically < 10%) | Intra-assay: < 15%, Inter-assay: < 10%[3] | Within-run: 3.84% (Amoxapine), 4.57% (8-Hydroxyamoxapine)[2] |
| Linearity (r²) | Expected to be ≥ 0.99 | ≥ 0.99 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation, typically in the low ng/mL to pg/mL range | 0.050 ng/mL[3] | 10 ng/mL (Amoxapine), 25 ng/mL (8-Hydroxyamoxapine)[2] |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects between analyte and IS | Susceptible to matrix effects |
Table 2: Comparison of Internal Standard Approaches
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | - Co-elutes with analyte - Similar ionization efficiency - Compensates for matrix effects and extraction variability - Gold standard for LC-MS/MS bioanalysis | - Higher cost - Custom synthesis may be required |
| Structural Analog (e.g., 8-methoxyloxapine) | - Mimics analyte behavior to some extent - More affordable than deuterated standards | - Different retention time and ionization efficiency than analyte - May not fully compensate for matrix effects |
| No Internal Standard | - Simple and low cost | - Prone to significant variability from sample preparation and matrix effects - Lower accuracy and precision |
Experimental Protocols
LC-MS/MS Method using a Deuterated Internal Standard (Conceptual Protocol)
This protocol is a representative example based on established bioanalytical method validation guidelines for LC-MS/MS assays.
a. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for amoxapine, 8-hydroxyamoxapine, and this compound would be monitored.
HPLC Method with UV Detection (Based on Ketchum et al., 1983)[2]
a. Sample Preparation (Extraction):
-
To 1 mL of plasma, add an internal standard (if used) and buffer.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., hexane/isoamyl alcohol).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
b. HPLC Conditions:
-
Column: Reverse-phase column
-
Mobile Phase: Isocratic mixture of acetonitrile and buffer.
-
Detection: UV detector at a specified wavelength.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation using a deuterated internal standard, emphasizing the key stages where accuracy and precision are critically assessed.
Caption: Experimental workflow for bioanalytical sample analysis using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods represents the gold standard for the quantitative analysis of amoxapine and its active metabolite in clinical trial samples. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability, resulting in enhanced accuracy and precision. While methods employing structural analogs or no internal standard exist, they are more susceptible to matrix effects and other sources of error. For regulatory submissions and critical decision-making in drug development, the adoption of a deuterated internal standard like this compound is strongly recommended to ensure the generation of reliable and robust pharmacokinetic data.
References
Navigating Bioanalysis: A Guide to Deuterated Internal Standards in a Regulated Environment
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful research and regulatory approval. In the realm of bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to ensure the accuracy and reliability of results. Among the choices for internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have become a common tool. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, all within the context of current regulatory expectations.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis.[1] Their use is recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3] The fundamental principle behind using a SIL-IS is its near-identical physicochemical properties to the analyte of interest, which allows it to compensate for variability throughout the analytical process, from sample preparation to detection.[4][5]
Comparison of Internal Standard Performance
While deuterated internal standards are frequently used, it is crucial to understand their performance characteristics in comparison to other options, such as carbon-13 (¹³C)-labeled internal standards and structural analogs.
Key Performance Parameters: Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Considerations & Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[6] | Generally co-elutes perfectly with the analyte. | The chromatographic shift with deuterated standards can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, potentially compromising accuracy.[6][7] Perfect co-elution, as seen with ¹³C-IS, provides more reliable compensation for these matrix effects.[2] |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[7][8] | ¹³C labels are metabolically and chemically stable and not prone to exchange.[8] | The stability of the isotopic label is critical for maintaining the integrity of the quantitative data throughout the sample's lifecycle. |
| Accuracy & Precision | Can sometimes lead to inaccuracies due to imperfect retention time matching. One study noted a potential for up to 40% error in certain instances.[7] | Generally demonstrates improved accuracy and precision due to superior co-elution and stability. | In a comparative study, the mean bias for a deuterated IS was 96.8% with a standard deviation of 8.6%, while the ¹³C-IS showed a mean bias of 100.3% with a standard deviation of 7.6%. |
| Cost & Availability | Generally less expensive and more widely available.[8][9] | Often more expensive and may have longer synthesis lead times.[8][10] | Practical considerations of cost and availability often influence the choice of internal standard, especially in early drug development.[2] |
Stable Isotope-Labeled vs. Structural Analog Internal Standards
| Feature | Stable Isotope-Labeled IS (Deuterated or ¹³C) | Structural Analog IS | Key Considerations & Findings |
| Structural Similarity | Nearly identical to the analyte. | Similar but not identical chemical structure. | SIL-ISs are better at mimicking the analyte's behavior during extraction, chromatography, and ionization.[8][11] |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to very similar or identical elution profiles.[1] | May exhibit different physicochemical properties, leading to less reliable correction for matrix effects.[8] | The closer the properties of the IS to the analyte, the more accurately it can compensate for variations in the analytical process. |
| Regulatory Preference | Strongly preferred by regulatory agencies like the FDA and EMA.[5][12] | Considered an alternative when a SIL-IS is not available, but its use may require more extensive validation to demonstrate its suitability.[2] | The use of a SIL-IS is considered a best practice and can streamline the regulatory review process.[5] |
Experimental Protocols
To ensure robust and reliable bioanalytical data, the following experimental protocols are recommended when using deuterated internal standards.
Selectivity Assessment
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[13]
Protocol:
-
Obtain a minimum of six different sources of the blank biological matrix (e.g., plasma, urine).
-
Analyze one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the internal standard.
-
Analyze a second set of blank samples spiked only with the deuterated internal standard.
-
Analyze a third set of blank samples spiked with the analyte at the lower limit of quantification (LLOQ) and the deuterated internal standard at its working concentration.[13]
Accuracy and Precision Determination
Objective: To assess the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (as % bias), and precision (as % coefficient of variation, CV) for each QC level.[13]
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Blank matrix spiked with the analyte and internal standard, then extracted.
-
-
The matrix effect is evaluated by comparing the peak responses of the analyte and internal standard in the presence and absence of the matrix.
Decision-Making and Workflow Diagrams
The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagrams illustrate the decision-making process and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scispace.com [scispace.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. benchchem.com [benchchem.com]
Comparative analysis of different LC-MS/MS platforms for amoxapine quantification
A Comparative Guide to LC-MS/MS Platforms for Amoxapine (B1665473) Quantification
The quantification of amoxapine, a tetracyclic antidepressant, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, selectivity, and accuracy. This guide provides a comparative analysis of different LC-MS/MS platforms from leading manufacturers—Thermo Fisher Scientific, Agilent Technologies, Waters Corporation, and SCIEX—for the quantification of amoxapine.
Experimental Workflow
A general experimental workflow for the LC-MS/MS quantification of amoxapine from biological samples is depicted below. The process typically involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.
Comparative Performance of LC-MS/MS Platforms
The following tables summarize the quantitative performance of different LC-MS/MS platforms for the analysis of amoxapine and related compounds. It is important to note that the data presented here are compiled from various sources and application notes, and the experimental conditions may vary. Therefore, this should be considered an indirect comparison.
Thermo Fisher Scientific
| Instrument | Analyte | Matrix | LLOQ | Linearity (r²) | Precision (%CV) | Accuracy (%) |
| TSQ Quantis Plus | Amoxapine | Urine | 0.2 ng/mL | >0.99 | <15% | 85-115% |
| Q Exactive Focus | Amoxapine | Urine | 10 ng/mL (LOQ) | Not Specified | <15% | 85-115% |
Agilent Technologies
| Instrument | Analyte | Matrix | LLOQ | Linearity (r²) | Precision (%CV) | Accuracy (%) |
| 6460/6490 Triple Quad | Sertraline (SSRI) | Serum | 5 ng/mL | >0.995 | <15% | 85-115% |
| 6470 Triple Quad | Various Drugs | Urine | 1 ng/mL | >0.99 | <15% | 85-115% |
Waters Corporation
| Instrument | Analyte | Matrix | LLOQ | Linearity (r²) | Precision (%CV) | Accuracy (%) |
| Xevo TQ-XS | Midazolam/Imipramine | Plasma | 0.2 pg/mL | >0.99 | <15% | 85-115% |
| Xevo TQ Absolute | Steroid Hormones | Serum | 3.3-20.8 pg/mL | >0.99 | <6.8% | 89.4-110.6% |
SCIEX
| Instrument | Analyte | Matrix | LLOQ | Linearity (r²) | Precision (%CV) | Accuracy (%) |
| QTRAP 4500 | Forensic Panel | Urine | ~1-10 ng/mL | >0.99 | <15% | 85-115% |
| Triple Quad 5500 | Amoxapine | Human Plasma | 0.050 ng/mL | >0.99 | <15% | 86.4-109.3% |
Experimental Protocols
Detailed methodologies for amoxapine quantification on different platforms are outlined below. These protocols are based on published application notes and scientific literature.
Thermo Fisher Scientific TSQ Quantis Plus Method
-
Sample Preparation (Urine):
-
To 100 µL of urine, add an internal standard.
-
Perform a simple "dilute-and-shoot" by adding 900 µL of the initial mobile phase.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient is employed over a total run time of approximately 15.5 minutes.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry (TSQ Quantis Plus):
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for amoxapine and its internal standard are monitored. For amoxapine, a common transition is m/z 314.1 → 271.1.
-
Agilent 6470 Triple Quadrupole LC/MS Method
-
Sample Preparation (Serum):
-
To 100 µL of serum, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
The supernatant is diluted with water before injection.
-
-
Liquid Chromatography:
-
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient is used with a total run time of less than 5 minutes.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry (6470 Triple Quad):
-
Ionization Mode: Agilent Jet Stream (AJS) ESI, Positive
-
Scan Type: Dynamic Multiple Reaction Monitoring (dMRM)
-
MRM Transitions: Optimized transitions for amoxapine are used for quantification and qualification.
-
Waters Xevo TQ-XS Method
-
Sample Preparation (Plasma):
-
A simple protein precipitation is performed by adding three parts of cold acetonitrile with an internal standard to one part of plasma.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is injected directly or after dilution.
-
-
Liquid Chromatography (ACQUITY UPLC I-Class):
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A rapid ballistic gradient is used to ensure fast analysis times.
-
Flow Rate: 0.6 mL/min
-
-
Mass Spectrometry (Xevo TQ-XS):
-
Ionization Mode: ESI, Positive
-
Scan Type: MRM
-
MRM Transitions: Specific transitions for amoxapine and the internal standard are monitored with optimized cone voltage and collision energy.
-
SCIEX QTRAP 4500 Method
-
Sample Preparation (Human Plasma):
-
Solid-phase extraction (SPE) is often employed for cleaner samples. A mixed-mode cation exchange cartridge can be used.
-
The plasma sample is first diluted and acidified before loading onto the SPE cartridge.
-
The cartridge is washed with an acidic buffer and then with an organic solvent.
-
The analyte is eluted with a basic organic solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase.[1]
-
-
Liquid Chromatography (ExionLC™ AC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3 µm)
-
Mobile Phase A: Ammonium formate (B1220265) buffer in water
-
Mobile Phase B: Formic acid in methanol
-
Gradient: A gradient elution is used to separate amoxapine from other matrix components.
-
Flow Rate: 0.7 mL/min
-
-
Mass Spectrometry (QTRAP 4500):
-
Ionization Mode: Turbo V™ ion source with ESI, Positive
-
Scan Type: Scheduled MRM™ (sMRM)
-
MRM Transitions: The method monitors for two specific transitions for amoxapine to ensure confident identification and quantification.[2] A validated method for amoxapine in human plasma showed a dynamic range of 0.0500–50.0 ng/ml.[1]
-
Conclusion
All the discussed LC-MS/MS platforms from Thermo Fisher Scientific, Agilent Technologies, Waters, and SCIEX demonstrate excellent capabilities for the sensitive and accurate quantification of amoxapine in various biological matrices.
-
Thermo Fisher Scientific's TSQ Quantis Plus offers very low detection limits, making it suitable for applications requiring high sensitivity.
-
Agilent Technologies' triple quadrupole systems are known for their robustness and reliability, providing consistent performance in high-throughput environments.
-
Waters Corporation's Xevo TQ series, particularly the TQ-XS and the newer TQ Absolute, push the boundaries of sensitivity, enabling the detection of analytes at picogram-per-milliliter levels.[3][4]
-
SCIEX's QTRAP systems provide a unique combination of quantitative and qualitative capabilities, with the Scheduled MRM™ algorithm allowing for the analysis of a large number of analytes in a single run without compromising data quality.[2]
The choice of a specific platform will depend on the specific requirements of the laboratory, including the desired level of sensitivity, sample throughput, and the need for qualitative information in addition to quantitative data. It is recommended to perform a thorough evaluation of each platform with the specific application and matrix of interest to make an informed decision.
References
Assessing the Cross-Reactivity of Amoxapine and its Metabolites in Tricyclic Antidepressant Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of amoxapine (B1665473) and its primary metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine (B25571), in commercially available immunoassays for tricyclic antidepressants (TCAs). Due to a notable lack of specific quantitative data in publicly available literature and product documentation, this guide also furnishes a detailed, generalized experimental protocol to enable researchers to conduct their own cross-reactivity assessments.
Introduction
Amoxapine, a dibenzoxazepine (B10770217) antidepressant, is structurally related to loxapine (B1675254) and possesses a distinct pharmacological profile. Following administration, amoxapine is metabolized in the liver to form two major active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. The structural similarities between amoxapine, its metabolites, and other tricyclic antidepressants raise concerns about potential cross-reactivity in screening immunoassays. This cross-reactivity can lead to false-positive results in clinical and forensic toxicology, impacting patient care and data integrity in research settings. Understanding the extent of this cross-reactivity is crucial for the accurate interpretation of immunoassay results.
Amoxapine Metabolism
Amoxapine undergoes hydroxylation to form its principal metabolites. The metabolic pathway is illustrated below.
Cross-Reactivity Data: A Comparative Overview
A comprehensive review of scientific literature and commercially available immunoassay package inserts reveals a significant gap in specific cross-reactivity data for amoxapine and its metabolites. While many manufacturers provide extensive cross-reactivity data for a wide range of TCAs and other structurally related compounds, amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine are frequently omitted from these lists.
One study investigating the challenges of routine immunoassay-based drug screening reported that amoxapine showed "No effect" on the Emit® tox™ serum tricyclic antidepressants assay. However, this represents a single data point for one specific assay and does not provide a comprehensive picture across different platforms.
Table 1: Summary of Publicly Available Cross-Reactivity Data for Amoxapine and its Metabolites in TCA Immunoassays
| Immunoassay Platform | Amoxapine Cross-Reactivity | 8-Hydroxyamoxapine Cross-Reactivity | 7-Hydroxyamoxapine Cross-Reactivity | Source |
| Emit® tox™ Serum TCA Assay | No effect | Not Reported | Not Reported | [Scientific Study] |
| DRI Tricyclics Serum Tox Assay | Not Reported | Not Reported | Not Reported | [Product Information][1][2][3][4][5] |
| Abbott TDx TCA Assay | Not Reported | Not Reported | Not Reported | [Product Information] |
| CEDIA Tricyclic Antidepressants Assay | Not Reported | Not Reported | Not Reported | [Product Information] |
Note: "Not Reported" indicates that the manufacturer's product information or relevant scientific literature reviewed did not provide specific data on the cross-reactivity of the compound with the assay.
The lack of available data underscores the importance for individual laboratories to perform their own validation studies if amoxapine ingestion is a possibility in their patient or study population.
Experimental Protocol for Assessing Cross-Reactivity
For researchers needing to determine the cross-reactivity of amoxapine and its metabolites in their specific immunoassay system, the following generalized protocol for a competitive immunoassay can be adapted.
Objective: To determine the percent cross-reactivity of amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine in a specific tricyclic antidepressant immunoassay.
Principle: In a competitive immunoassay, unlabeled drug in a sample competes with a fixed amount of enzyme-labeled drug for a limited number of antibody binding sites. The enzyme activity is inversely proportional to the concentration of unlabeled drug in the sample. By comparing the concentration of the test compound (e.g., amoxapine) that produces a response equivalent to the assay's cutoff calibrator (typically nortriptyline (B1679971) or desipramine) to the concentration of the calibrator itself, the percent cross-reactivity can be calculated.
Materials:
-
Tricyclic Antidepressant Immunoassay Kit (e.g., EMIT, FPIA, CEDIA)
-
Spectrophotometer or appropriate analyzer for the chosen immunoassay
-
Certified drug-free human urine or serum
-
Amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine analytical standards
-
Assay calibrators and controls
-
Precision pipettes and sterile consumables
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine in a suitable solvent (e.g., methanol, ethanol, or as recommended by the standard supplier).
-
Preparation of Spiked Samples:
-
Create a series of dilutions of each test compound (amoxapine and its metabolites) in certified drug-free urine or serum.
-
The concentration range should be broad enough to encompass the assay's cutoff concentration and extend to concentrations that are likely to produce a positive result. A suggested starting range is from 10 ng/mL to 10,000 ng/mL.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the specific TCA immunoassay being used.
-
Run the assay calibrators and controls to ensure the assay is performing within specifications.
-
Analyze the prepared series of spiked samples for each test compound.
-
Record the instrument response for each concentration.
-
-
Data Analysis and Calculation of Percent Cross-Reactivity:
-
For each test compound, determine the concentration that produces a response equal to the assay's cutoff calibrator. This is the concentration at which the test compound would screen positive.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Cutoff Calibrator / Concentration of Test Compound that gives a Cutoff Response) x 100
-
Workflow for Cross-Reactivity Assessment:
Conclusion and Recommendations
The potential for cross-reactivity of amoxapine and its metabolites in TCA immunoassays is a critical consideration for clinical and research laboratories. However, there is a significant lack of specific quantitative data from manufacturers and in the scientific literature. This guide highlights this data gap and provides a framework for laboratories to conduct their own validation studies.
It is strongly recommended that:
-
Laboratories validate their TCA immunoassays for potential cross-reactivity with amoxapine and its metabolites if these compounds are relevant to their testing population.
-
Results from TCA immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), especially in cases where amoxapine use is suspected.
-
Clinicians and researchers should be aware of the potential for false-positive TCA results in patients taking amoxapine and interpret screening results with caution.
Further research and data sharing from immunoassay manufacturers are needed to provide a more complete understanding of the cross-reactivity profiles of amoxapine and its metabolites.
References
Justification for the Selection of 8-Hydroxy Amoxapine-d8 as an Internal Standard in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The selection of an appropriate internal standard (IS) is a critical determinant of data quality and reliability in quantitative bioanalytical methods, particularly for regulatory submissions. This guide provides a comprehensive justification for the selection of 8-Hydroxy Amoxapine-d8, a stable isotope-labeled (SIL) internal standard, over non-deuterated alternatives for the quantification of amoxapine (B1665473) and its major active metabolite, 8-hydroxyamoxapine (B25638). The superior performance of this compound in mitigating analytical variability is supported by established principles of bioanalysis and is essential for robust and reproducible results.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard is a compound of known concentration added to all samples, including calibrators and quality controls. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as:
-
Matrix Effects: Co-eluting endogenous components in biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Extraction Recovery: Inconsistent recovery of the analyte during sample preparation steps.
-
Injection Volume Variability: Minor differences in the volume of sample injected into the analytical instrument.
-
Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.
An ideal internal standard should closely mimic the physicochemical properties and analytical behavior of the analyte to ensure it is equally affected by these sources of variability.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis. Their chemical structure is nearly identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical nature provides significant advantages over non-deuterated alternatives, which are typically structural analogs.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Alternatives (e.g., 8-Methoxyloxapine, Trimipramine) |
| Chemical & Physical Properties | Virtually identical to 8-hydroxyamoxapine. | Similar, but not identical, to amoxapine/8-hydroxyamoxapine. |
| Chromatographic Retention Time | Co-elutes with 8-hydroxyamoxapine. | Elutes at a different retention time. |
| Extraction Recovery | Identical to 8-hydroxyamoxapine. | May differ from amoxapine/8-hydroxyamoxapine. |
| Ionization Efficiency (MS) | Nearly identical to 8-hydroxyamoxapine. | Can differ significantly from amoxapine/8-hydroxyamoxapine. |
| Compensation for Matrix Effects | Excellent. Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects, leading to accurate correction. | Variable and often incomplete. Different retention times mean the IS and analyte may experience different matrix effects. |
| Accuracy & Precision | High. Minimizes variability, leading to more accurate and precise results. | Lower. Incomplete correction for variability can lead to greater inaccuracy and imprecision. |
| Regulatory Acceptance | Preferred by regulatory agencies such as the EMA and FDA for bioanalytical method validation. | May require more extensive validation to demonstrate adequate performance. |
Experimental Protocols
Objective:
To compare the performance of this compound and a non-deuterated internal standard (e.g., 8-methoxyloxapine) in the quantification of amoxapine and 8-hydroxyamoxapine in human plasma by LC-MS/MS, with a focus on evaluating matrix effects, accuracy, and precision.
Materials:
-
Amoxapine reference standard
-
8-Hydroxyamoxapine reference standard
-
This compound internal standard
-
8-Methoxyloxapine (or other suitable non-deuterated IS)
-
Control human plasma (from at least 6 different sources)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution (either this compound or the non-deuterated IS).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Amoxapine: [M+H]+ → fragment ion
-
8-Hydroxyamoxapine: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Non-deuterated IS: [M+H]+ → fragment ion
-
Validation Experiments:
The method would be validated according to regulatory guidelines (e.g., EMA, FDA) for:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analytes and IS.
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analytes in post-extraction spiked plasma from different sources to the response in a neat solution. This would be performed for both internal standards to demonstrate the superior correction of this compound.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day accuracy and precision.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Calibration Curve: Establish the range of reliable quantification.
-
Stability: Assess the stability of the analytes in plasma under various storage conditions.
Mandatory Visualizations
Caption: Metabolic pathway of Amoxapine.
Caption: Bioanalytical workflow for Amoxapine quantification.
Conclusion
The selection of this compound as an internal standard is strongly justified for the quantitative analysis of amoxapine and its major metabolite, 8-hydroxyamoxapine, in biological matrices. Its near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability, particularly matrix effects, when compared to non-deuterated alternatives. This leads to enhanced accuracy, precision, and overall data reliability, which are paramount for researchers, scientists, and drug development professionals, especially in regulated environments. While the initial cost of a deuterated internal standard may be higher, the investment is offset by the increased robustness of the analytical method, reduced need for extensive troubleshooting, and greater confidence in the generated data.
A Comparative Guide to Bioanalytical Methods for the Simultaneous Analysis of Amoxapine and Loxapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the simultaneous quantification of amoxapine (B1665473) and its parent drug, loxapine (B1675254), in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document presents a side-by-side analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies, offering supporting experimental data to inform your selection process.
Method Comparison
The simultaneous analysis of amoxapine and loxapine, along with their metabolites, has been successfully achieved using various bioanalytical techniques. The primary methods employed are HPLC-UV and LC-MS/MS, each offering distinct advantages in terms of sensitivity, selectivity, and complexity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and cost-effective technique. It is suitable for routine analysis where high sensitivity is not the primary requirement. The method typically involves a straightforward extraction procedure followed by chromatographic separation and UV detection.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, making it the gold standard for bioanalytical studies requiring low detection limits.[1][2][3] This technique is particularly advantageous for analyzing complex biological matrices and for studies involving low dosage formulations. The use of selected reaction monitoring (SRM) enhances the specificity of the analysis.[1]
The following tables summarize the key performance parameters of published methods for the simultaneous analysis of amoxapine and loxapine.
Quantitative Data Summary
Table 1: Comparison of HPLC-UV Methods
| Parameter | Method 1 | Method 2 |
| Principle | Reversed-phase HPLC-UV | Reversed-phase HPLC-UV |
| Matrix | Plasma | Plasma |
| Linearity Range | 10 - 250 µg/L[4] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 3.5 - 6.3 µg/L[4] | Not explicitly stated |
| Accuracy (% Bias) | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | Within-day: 2.7 - 6.5%[4] Between-day: 0.9 - 20.2%[4] | Not explicitly stated |
| Recovery | 40.7 - 58.6%[4] | Not explicitly stated |
| Internal Standard | Clozapine[4] | Not explicitly stated |
Table 2: Comparison of LC-MS/MS Methods
| Parameter | Method 1 | Method 2 |
| Principle | Reversed-phase LC-MS/MS | Reversed-phase LC-MS/MS |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.0500 - 50.0 ng/mL[1][5] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[1] | 1 ng/mL for loxapine and amoxapine[2] |
| Accuracy (% of Nominal) | 86.4 - 109.3%[1] | ±13%[5] |
| Precision (% RSD) | Between-run: 0.0 - 13.8%[1] | Intra-assay: <15%[5] Inter-assay: <10%[5] |
| Recovery | > 80%[1] | Not explicitly stated |
| Internal Standard | Not explicitly stated | Not explicitly stated |
Experimental Protocols
HPLC-UV Method
Sample Preparation (Liquid-Liquid Extraction) [4]
-
To a plasma sample, add an internal standard (e.g., clozapine).
-
Perform a co-extraction using a water-miscible solvent (e.g., acetonitrile) and a non-water-miscible solvent (e.g., toluene).[4]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions [4][6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.5 N acetic acid with 0.05% hexylamine, or 5 mM phosphate (B84403) buffer with 14 mM orthophosphoric acid and 105 µM nonylamine).[4][6] The typical ratio is around 30:70 (v/v) of acetonitrile to buffer.[4]
-
Flow Rate: Not explicitly stated.
-
Detection: UV spectrophotometry at 310 nm.[4]
LC-MS/MS Method
Sample Preparation (Solid-Phase Extraction - SPE) [1][5]
-
Condition a cation-exchange solid-phase extraction (SPE) cartridge.[5]
-
Load the plasma sample (e.g., 100 µL) onto the SPE cartridge.[1]
-
Wash the cartridge to remove interferences.
-
Elute the analytes of interest.
-
Evaporate the eluate and reconstitute in the mobile phase for injection. For some metabolites like loxapine N-oxide, an organic precipitation method might be used.[5]
Chromatographic and Mass Spectrometric Conditions [1]
-
Chromatography: Reversed-phase LC.
-
Mass Spectrometry: Tandem mass spectrometer with a turbo-ionspray interface.[1]
-
Ionization Mode: Positive ionization.[1]
-
Detection: Selected Reaction Monitoring (SRM).[1]
Workflow and Process Visualization
The following diagram illustrates the general workflow of a bioanalytical method validation process, from initial method development to its application in sample analysis.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 8-Hydroxy Amoxapine-d8
Essential Safety and Handling of 8-Hydroxy Amoxapine-d8
For researchers, scientists, and drug development professionals, the safe handling of this compound, a deuterated metabolite of the tetracyclic antidepressant Amoxapine, is paramount. This document provides immediate and essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
For Research Use Only : this compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.[1][2]
Hazard Identification and Classification
Based on the GHS classification for 8-Hydroxyamoxapine, the substance is considered hazardous.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.[3]
Amoxapine, the parent drug, is also classified as an irritant and can cause developmental toxicity.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body | Disposable, Low-Permeability Gown | A solid-front, long-sleeved gown with tight-fitting cuffs is required to prevent skin contact. |
| Eyes | Chemical Safety Goggles | Goggles are mandatory to protect against splashes and aerosols. Standard safety glasses are insufficient. |
| Face | Face Shield (in addition to goggles) | Use a face shield when there is a significant risk of splashes, such as during solution preparation or spill cleanup. |
| Respiratory | N95 Respirator or higher | An N95 respirator should be worn when handling the powder form of the compound to prevent inhalation. For larger spills or aerosol-generating procedures, a chemical cartridge respirator may be necessary. |
Engineering Controls
All work with this compound, especially handling of the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Handling and Storage
-
Handling: Avoid creating dust when working with the solid form. Use only in a well-ventilated area. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
The following table outlines immediate actions to be taken in case of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, gently cover with an absorbent material (e.g., vermiculite, sand) and collect into a sealed container for disposal.
-
Avoid generating dust.
-
Clean the spill area with a suitable detergent and water.
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste. The preferred method of disposal for psychoactive substances is incineration by a licensed waste disposal company.[7] All disposal activities must comply with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Logical Relationship of Safety Protocols
This diagram shows the hierarchical relationship of safety measures for handling this compound.
Caption: Hierarchy of controls for safe handling of hazardous chemicals.
References
- 1. 8-Hydroxyamoxapine | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Amoxapine|14028-44-5|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amoxapine(14028-44-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
